Product packaging for 3-Octanol(Cat. No.:CAS No. 22658-92-0)

3-Octanol

Cat. No.: B1609341
CAS No.: 22658-92-0
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-UHFFFAOYSA-N
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Description

Octan-3-ol is a secondary alcohol that is octane substituted by a hydroxy group at position 3. It has a role as a human metabolite, a plant metabolite, a pheromone and a flavouring agent. It is an octanol and a secondary alcohol.
3-Octanol has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1609341 3-Octanol CAS No. 22658-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862252
Record name 3-Octanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odour
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, ether; insoluble in water
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.824
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0
Record name 3-Octanol
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URL https://commonchemistry.cas.org/detail?cas_rn=589-98-0
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Record name 3-Octanol
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Record name Octyl alcohol, mixed isomers
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Record name 3-Octanol
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Record name 3-Octanol
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Record name Octan-3-ol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-octan-3-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-OCTANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Octanol
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URL http://www.hmdb.ca/metabolites/HMDB0030070
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-45.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Octanol

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. It is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

This compound is a secondary alcohol, an organic compound with the chemical formula C₈H₁₈O.[1][2][3][4] Structurally, it is an octane chain with a hydroxyl (-OH) group located on the third carbon atom.[1][5][6][7] This position of the hydroxyl group defines it as a secondary alcohol and imparts specific chemical and physical properties.[1][6][7] The third carbon is a chiral center, meaning this compound can exist as two different stereoisomers, (R)-3-octanol and (S)-3-octanol.[2][3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name octan-3-ol[2]
CAS Number 589-98-0 (for the racemate)[2][3][4]
20296-29-1 (for ±)[2]
22658-92-0 (for +)[2]
Chemical Formula C₈H₁₈O[2][3][4]
Molecular Weight 130.23 g/mol [1][8]
SMILES CCCCCC(CC)O[2][9]
InChI 1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3[2][3][9]
InChIKey NMRPBPVERJPACX-UHFFFAOYSA-N[2][3][9]
Synonyms Amyl ethyl carbinol, Ethyl pentyl carbinol, 1-Ethylhexanol[1][3][10]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][5][7] It possesses a characteristic odor described as nutty, earthy, herbaceous, and sometimes mushroom-like.[1][5][11] It is soluble in organic solvents like alcohol and ether but insoluble or only slightly soluble in water.[1][7]

Table 2: Physical and Chemical Properties of this compound

PropertyValueConditionsReference
Melting Point -45 °C760 mm Hg[1][2]
Boiling Point 173 - 176 °C760 mm Hg[1][5][9]
Density 0.818 g/mL25 °C[2][5][9]
Refractive Index 1.425 - 1.42920 °C[1][5][9]
Vapor Pressure ~1 mmHg20 °C[8][9]
Vapor Density ~4.5 (vs air)[8][9]
Flash Point 68 °C (154 °F)[2]
logP (Octanol/Water) ~2.7 - 2.8Estimated[12]
Water Solubility 1.25 - 1.6 g/L25 °C[11]

Experimental Protocols

Synthesis of this compound via Reduction of 3-Octanone

A common laboratory method for synthesizing this compound is the reduction of the corresponding ketone, 3-octanone.[5] The following protocol is adapted from a documented procedure.[13]

Methodology:

  • Dissolution: Dissolve 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol in a suitable reaction vessel. The solution should be well-stirred.

  • Cooling: Place the vessel in an ice bath to cool the solution.

  • Addition of Reducing Agent: Add a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water in portions to the cooled ethanol solution.

  • Quenching and Neutralization: Add 27 ml of 15M ammonium hydroxide. Remove the ice bath and continue stirring at room temperature for 3 hours.

  • Workup:

    • Concentrate the reaction mixture to near dryness using a rotary evaporator.

    • Partition the residue between 250 ml of chloroform (CHCl₃) and 250 ml of water.

    • Separate the organic layer. Extract the aqueous layer twice more with 200 ml portions of chloroform.

    • Combine all organic extracts.

  • Purification:

    • Wash the combined organic extracts with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.

    • Dry the organic layer over magnesium sulfate (MgSO₄).

    • Remove the solvent by rotary evaporation.

    • Distill the resulting liquid residue under reduced pressure (e.g., 86°-87° C at 24 Torr) to yield pure this compound.[13]

G Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Extraction & Workup cluster_purification Purification A Dissolve 3-octanone in 95% ethanol B Cool solution in ice bath A->B C Add NaBH4 solution in portions B->C Start reduction D Add NH4OH and stir at room temp for 3 hrs C->D E Concentrate mixture D->E Proceed to workup F Partition between CHCl3 and H2O E->F G Combine and wash organic extracts F->G H Dry over MgSO4 G->H I Remove solvent H->I Proceed to purification J Distill under reduced pressure I->J K Pure this compound J->K

Caption: Synthesis of this compound from 3-octanone.

Determination of Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow or logP) is a critical parameter for assessing the environmental fate and bioaccumulation potential of a substance. The shake-flask method is a standard approach.[14]

Methodology:

  • Solvent Preparation: Use analytical grade n-octanol and distilled water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[14]

  • Test Preparation:

    • Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be below 0.01 mol/L in either phase after partitioning.[14]

    • In a suitable vessel (e.g., a centrifuge tube), combine the stock solution with a pre-determined volume of pre-saturated water.

  • Equilibration: Shake the vessel vigorously for 5-10 minutes (e.g., 100 rotations per minute) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[14]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.[14]

  • Analysis:

    • Carefully sample an aliquot from the aqueous phase. A syringe can be used to withdraw the sample from below the octanol layer to avoid contamination.[14]

    • Determine the concentration of this compound in both the octanol and aqueous phases using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14]

  • Calculation: The Kow is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

G Workflow for Shake-Flask Kow Determination A Prepare pre-saturated octanol and water B Prepare this compound stock solution in octanol A->B C Combine stock solution and water in test vessel A->C B->C D Shake vigorously to reach equilibrium C->D E Separate phases via centrifugation D->E F Sample aqueous and octanol phases E->F G Analyze concentration in each phase (e.g., GC) F->G H Calculate Kow = C_octanol / C_water G->H G Applications and Chemical Relationships of this compound cluster_direct Direct Applications cluster_synthesis Role as Chemical Intermediate A This compound B Flavoring Agent (Food & Beverage) A->B Direct Use C Fragrance Ingredient (Perfumes, Cosmetics) A->C Direct Use D Solvent A->D Direct Use E 3-Octanone (Flavor/Fragrance) A->E Oxidation F Esters (e.g., 3-Octyl Acetate) A->F Esterification G Plasticizers (for Polymers) A->G Further Synthesis

References

Physical properties of 3-Octanol boiling point melting point

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 3-Octanol

Introduction

This compound (CAS No: 589-98-0) is a secondary alcohol with the chemical formula C₈H₁₈O.[1] It is a colorless liquid characterized by a sweet, oily, and herbaceous odor.[2][3] This compound is found naturally in various plants, such as Camellia sinensis (tea) and Perilla frutescens, and serves multiple roles as a flavoring agent, fragrance ingredient, pheromone, and metabolite.[2] Given its applications in the food, fragrance, and chemical industries, a thorough understanding of its physical properties is essential for researchers, scientists, and professionals involved in drug development and chemical synthesis. This guide provides a detailed overview of the key physical properties of this compound, with a specific focus on its boiling and melting points, and outlines the standard experimental protocols for their determination.

Physical and Chemical Properties

The fundamental physical properties of this compound are critical for its handling, application, and purification. These properties are summarized in the table below, providing a comprehensive dataset for laboratory and industrial use.

Data Presentation: Physical Properties of this compound
PropertyValueConditions
Boiling Point 173 - 176 °C@ 760 mmHg
Melting Point -45 °C@ 760 mmHg
Density 0.818 g/mL@ 25 °C
Molar Mass 130.231 g/mol
Refractive Index 1.426 - 1.427n20/D
Flash Point 67 - 68 °C
Vapor Pressure ~1 mmHg@ 20 °C
Vapor Density ~4.5(vs air)
Solubility Soluble in alcohol, ether; Insoluble in water
Appearance Colorless liquid
Odor Sweet, oily, nutty, warm, herbaceous

References:[1][2][3][4][5][6][7][8][9]

Experimental Protocols

Accurate determination of physical properties such as boiling and melting points is crucial for compound identification and purity assessment.[10][11] The following sections detail standard laboratory procedures for measuring these values for this compound.

Protocol 1: Determination of Boiling Point via Capillary Method (Thiele Tube)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] The Thiele tube method is a convenient and widely used technique that requires only a small amount of sample.[12]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (0-200 °C range)

  • Small glass vial (e.g., Durham tube, 6x50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

  • Sample of this compound (~0.5 mL)

Procedure:

  • Sample Preparation: Fill the small glass vial to about half-full with this compound.[12]

  • Capillary Insertion: Place the capillary tube into the vial with its open end down.[12]

  • Apparatus Assembly: Attach the vial to the thermometer using a small rubber band, ensuring the bottom of the vial is level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and attached vial into the Thiele tube, which should be filled with mineral oil to a level above the side-arm junction. The sample should be positioned near the center of the main body of the tube.[12]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame.[13] The shape of the tube promotes convection currents, ensuring uniform heat distribution through the oil bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.[12]

  • Boiling Point Determination: Once a vigorous stream of bubbles is observed, remove the heat source. The oil bath will begin to cool.

  • Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[12] Record this temperature. For accuracy, the determination should be repeated with a fresh sample.

Workflow for Boiling Point Determination

Boiling_Point_Workflow start Start prep_sample Prepare Sample: Fill vial with this compound, insert inverted capillary tube. start->prep_sample assemble Assemble Apparatus: Attach vial to thermometer, place in Thiele tube. prep_sample->assemble heat Heat Side Arm: Gently heat to raise oil temperature. assemble->heat observe_bubbles Observe Bubbles: Watch for a continuous stream of bubbles from capillary. heat->observe_bubbles remove_heat Remove Heat Source observe_bubbles->remove_heat cool Allow to Cool remove_heat->cool record_bp Record Temperature: Note temperature when liquid re-enters capillary. cool->record_bp end_process End record_bp->end_process

Workflow for Boiling Point Determination using a Thiele Tube.
Protocol 2: Determination of Melting Point via Capillary Method (Melting Point Apparatus)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[14] For pure crystalline compounds, this occurs over a very narrow range (typically 0.5-1.0 °C).[10][15] Since this compound's melting point is -45 °C, this procedure would require a cryostat or a specialized low-temperature melting point apparatus. The general principles, however, remain the same.

Materials:

  • Low-temperature melting point apparatus (e.g., with a cooling stage)

  • Capillary tubes (open at one end)

  • Sample of this compound (solidified)

  • Spatula or tamping rod

Procedure:

  • Sample Freezing: Cool a small sample of this compound below its melting point (-45 °C) until it is completely solid.

  • Sample Preparation: Finely powder the frozen this compound in a cold environment (e.g., on a cooled mortar and pestle).

  • Capillary Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 1-2 mm.[15]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the low-temperature melting point apparatus. Ensure the apparatus has been pre-cooled to a temperature at least 10-15 °C below the expected melting point.

  • Heating/Warming: Set the apparatus to warm the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.[10] A rapid initial scan can be performed to find an approximate range, followed by a slower, more accurate measurement.[10]

  • Observation: Observe the sample through the magnified viewing port.

  • Recording Melting Range:

    • Record the temperature (T1) at which the first drop of liquid becomes visible.[11]

    • Record the temperature (T2) at which the last crystal of the solid completely melts into a liquid.[11]

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure substance, this range should be narrow.

Workflow for Melting Point Determination

Melting_Point_Workflow start Start prep_sample Prepare Sample: Freeze, powder, and pack This compound into capillary tube. start->prep_sample setup_apparatus Setup Apparatus: Place capillary in cooled melting point apparatus. prep_sample->setup_apparatus heat Warm Sample: Heat at a slow, controlled rate (1-2 °C/min). setup_apparatus->heat observe Observe Sample: View through eyepiece for signs of melting. heat->observe record_t1 Record T1: Temperature at which the first liquid drop appears. observe->record_t1 record_t2 Record T2: Temperature at which all solid has melted. record_t1->record_t2 end_process End record_t2->end_process

Workflow for Melting Point Determination using the Capillary Method.

References

3-Octanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Octanol, a secondary alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details its physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 589-98-0[1][2]
Molecular Weight 130.23 g/mol [1][2]
Molecular Formula C₈H₁₈O[1][2]
Appearance Colorless liquid[1]
Odor Sweet, nutty, warm, herbaceous[1]
Boiling Point 175 °C[1]
Melting Point -45 °C[1]
Flash Point 68 °C[1]
Density 0.818 g/mL at 25 °C[1]

Synthesis of this compound

This compound can be efficiently synthesized via the reduction of 3-octanone. A common laboratory-scale method utilizes sodium borohydride as the reducing agent.

Experimental Protocol: Reduction of 3-Octanone

Materials:

  • 3-octanone (19.2 g, 0.15 mol)

  • 95% Ethanol (270 ml)

  • Sodium borohydride (3.9 g, 0.103 mol)

  • Water (27 ml)

  • 15M Ammonium hydroxide (27 ml)

  • Chloroform (CHCl₃)

  • 5% Hydrochloric acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure: [2]

  • In a well-stirred solution, dissolve 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water and add it in portions to the cooled 3-octanone solution.

  • Add 27 ml of 15M ammonium hydroxide to the reaction mixture.

  • Remove the ice bath and continue stirring at room temperature for 3 hours.

  • Concentrate the reaction mixture to near dryness using a rotary evaporator.

  • Partition the residue between 250 ml of chloroform and 250 ml of water in a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with 200 ml of chloroform each time.

  • Combine all organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting liquid residue by distillation under reduced pressure (bp 86°-87° C./24 Torr) to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 3-octanone in 95% Ethanol prep2 Cool solution in ice bath prep1->prep2 react1 Add Sodium Borohydride solution to 3-octanone solution prep2->react1 prep3 Prepare Sodium Borohydride solution prep3->react1 react2 Add Ammonium Hydroxide react1->react2 react3 Stir at room temperature for 3 hours react2->react3 workup1 Concentrate reaction mixture react3->workup1 workup2 Partition between Chloroform and Water workup1->workup2 workup3 Separate and extract aqueous layer workup2->workup3 workup4 Combine organic extracts workup3->workup4 workup5 Wash with HCl and NaCl solutions workup4->workup5 workup6 Dry over MgSO4 workup5->workup6 workup7 Remove solvent workup6->workup7 workup8 Distill under reduced pressure workup7->workup8 final_product Pure this compound workup8->final_product

Figure 1. Workflow for the synthesis of this compound.

Biological Activity of this compound

This compound exhibits a range of biological activities, with notable roles as an insect alarm pheromone and an antifungal agent.

Pheromonal Activity

This compound is a component of the alarm pheromone in several ant species.[3] When released in response to a threat, it triggers a cascade of defensive behaviors within the colony. The signaling pathway for this response is initiated by the detection of this compound by olfactory receptors in the ant's antennae.

G cluster_stimulus Stimulus cluster_release Pheromone Release cluster_detection Detection & Signaling cluster_response Behavioral Response stimulus Threat Detected release Ant releases this compound stimulus->release detection This compound binds to Olfactory Receptors in Antennae release->detection transduction Signal Transduction Cascade (G-protein coupled) detection->transduction brain Signal processing in Antennal Lobe of brain transduction->brain alert Alert Posture brain->alert locomotion Increased Locomotion brain->locomotion aggression Aggressive Behavior brain->aggression

Figure 2. Ant alarm pheromone signaling pathway initiated by this compound.
Antifungal Activity

This compound has demonstrated antifungal properties against various fungal species. The proposed mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability and subsequent cell death.

Quantitative Antifungal Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) of this compound against selected fungal species.

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Aspergillus flavus1.0 - 2.0 mg/mL[4]
Aspergillus niger1.0 - 2.0 mg/mL[4]
Candida albicans0.5 - 1.0 mg/mL[4]
Penicillium chrysogenum1.0 - 2.0 mg/mL[4]

Experimental Protocol: Antifungal Susceptibility Testing

A standardized method for determining the antifungal susceptibility of this compound is the broth microdilution assay.

Materials:

  • Pure this compound

  • Fungal isolates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain mature colonies.

    • Prepare a fungal suspension in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading.

This technical guide provides foundational information for researchers and professionals working with this compound. Further investigation into its biological mechanisms and potential therapeutic applications is warranted.

References

Natural occurrence of 3-Octanol in plants and fungi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of 3-Octanol in Plants and Fungi

Abstract

This compound is a C8 volatile organic compound (VOC) recognized for its characteristic nutty and mushroom-like aroma. It is a secondary alcohol naturally occurring in a diverse range of biological systems, including numerous plant and fungal species. In these organisms, this compound plays significant roles, acting as a signaling molecule, a component of essential oils, and an agent in plant-fungus interactions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, presenting quantitative data, detailing its biological functions and associated signaling pathways, and outlining the standard experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural products chemistry, chemical ecology, and drug development.

Introduction

Volatile organic compounds (VOCs) are low molecular weight metabolites that play crucial roles in intra- and inter-species communication.[1] Among these, this compound (C₈H₁₈O) is a fatty alcohol that has garnered scientific interest due to its widespread presence and multifaceted biological activities. It is reported as a metabolite in various plants, such as those in the Mentha genus, thyme, and rosemary, and is a common volatile produced by many fungal species, where it contributes to the typical "mushroom" aroma.[2][3][4][5] The biosynthesis of C8 compounds like this compound is often linked to the metabolism of fatty acids, specifically the oxidative breakdown of linoleic acid.[6][7][8] Understanding the distribution, concentration, and function of this compound in plants and fungi is essential for applications ranging from flavor and fragrance development to agriculture and pharmacology.

Natural Occurrence of this compound

This compound has been identified in a wide array of plant and fungal species. Its presence can vary significantly depending on the species, environmental conditions, and developmental stage of the organism.

In Fungi

Fungi are prolific producers of C8 volatiles, including this compound. It is often found in conjunction with its ketone analog, 3-octanone, and the unsaturated alcohol, 1-octen-3-ol.[7] These compounds are key signaling molecules that can regulate fungal development and mediate interactions with other organisms.[7][9] For example, in Trichoderma atroviride, C8 volatiles are increasingly produced by conidiating cultures and act as elicitors of conidiation.[7] this compound is also a known volatile secondary metabolite of Botrytis cinerea, the fungus responsible for gray mold.[9] Its production is not limited to pathogenic fungi; it is also a characteristic aroma component of many edible mushrooms, such as those in the Boletus genus.[4][5]

In Plants

In the plant kingdom, this compound is a component of the essential oils of many aromatic and medicinal plants. It has been identified in herbs like mint (Mentha spp.), thyme, and pimentos.[3][4] For commercial purposes, one of the primary natural sources for extraction is Mentha arvensis.[10] Other plants reported to contain this compound include Camellia sinensis (tea) and Perilla frutescens.[2] The concentration and composition of volatile compounds, including this compound, in plants can be influenced by factors such as cultivation conditions.[6] For instance, differences in volatile profiles have been observed between plants grown in vivo and in vitro.[6]

Quantitative Analysis

The quantification of this compound in biological matrices is crucial for understanding its physiological and ecological relevance. The data is often presented as concentration in various units depending on the study's objective. Below is a summary of quantitative data reported in the literature.

Organism/SystemCompoundConcentration/EffectAnalytical Method/ContextReference
Botrytis cinereaThis compoundDose-dependent inhibition of fungal developmentIn vitro and in vivo antifungal activity assays[9]
Penicillium camemberti1-Octanol3 mM completely inhibited spore germinationGas Chromatography-Mass Spectrometry (GC-MS)[11]
Monilinia fructicola1-OctanolEC₅₀ = 4.77 x 10⁻⁵ mol/LAntifungal activity assay[12]
Fungal Pathogens1-Octen-3-ol5 mg/L showed significant inhibitory effectIn vitro mycelial growth inhibition assay[13]
Plant TissuesThis compoundPart of a total VOC content of 2848.59 µg g⁻¹ (in vivo) to 8191.47 µg g⁻¹ (in vitro)Volatile profiling of cultivated plants[6]

Biological Roles and Signaling Pathways

This compound is not merely a metabolic byproduct; it is an active signaling molecule involved in various biological processes, particularly in fungi and in the complex interactions between plants and fungi.

Role in Fungal Development

In fungi, C8 volatiles are recognized as crucial signaling molecules or "fungal hormones" that regulate key developmental stages.[7][14] this compound and related compounds can act as self-inhibitors of spore germination at high concentrations, a phenomenon linked to quorum sensing that prevents germination in overcrowded conditions.[9][11] Conversely, at different concentrations, they can act as elicitors of conidiation (asexual spore formation).[7] In the case of the pathogenic fungus Botrytis cinerea, this compound has been shown to induce autophagy and reduce cell viability, thereby inhibiting the fungus's ability to cause gray mold on fruit.[9]

Fungal_Signaling cluster_effects Developmental Regulation FattyAcid Fatty Acid Metabolism (e.g., Linoleic Acid) Octanol This compound FattyAcid->Octanol Biosynthesis Conidiation Conidiation Octanol->Conidiation Elicits Germination Spore Germination Octanol->Germination Inhibits (High Conc.) Autophagy Autophagy Induction Octanol->Autophagy Induces

Caption: Fungal signaling pathway involving this compound.
Role in Plant-Fungi Interactions

The exchange of VOCs is a key feature of plant-fungi interactions. Fungal volatiles, including this compound, are classified as phytotoxic and can negatively affect plant growth by repressing root development.[15] This represents a mechanism of pathogenesis for many soilborne fungi. However, plants have evolved to perceive these fungal VOCs. The detection of compounds like this compound can trigger defense responses in plants, preparing them for a potential fungal attack. This chemical dialogue between plants and fungi is a critical determinant of the outcome of their interaction, whether it be pathogenic or symbiotic.

Plant_Fungus_Interaction Fungus Fungus Octanol This compound (VOC) Fungus->Octanol Releases Plant Plant Effect Phytotoxic Effects (e.g., Root Growth Repression) Plant->Effect Exhibits Defense Plant Defense Response Plant->Defense Activates Octanol->Plant Perceived by

Caption: Interaction between fungi and plants mediated by this compound.

Experimental Protocols

The analysis of this compound from plant and fungal matrices relies on sensitive analytical techniques capable of detecting volatile compounds at trace levels. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust method.[16][17]

Sample Preparation and Volatile Extraction

Proper sample preparation is critical to prevent the loss of volatile analytes. Several methods are employed to extract and concentrate VOCs from the sample matrix before instrumental analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a sensitive, solvent-free, and non-invasive technique widely used for analyzing VOCs from live cultures or plant tissues.[18] A fused silica fiber coated with an absorbent polymer is exposed to the headspace above the sample. Volatiles adsorb onto the fiber and are subsequently desorbed thermally in the GC inlet.[18][19]

  • Purge and Trap (Dynamic Headspace Sampling): This is a highly sensitive technique where an inert gas is bubbled (purged) through a liquid sample or over a solid sample.[20] The liberated VOCs are carried to an adsorbent trap. The trap is then heated to desorb the VOCs into the GC system.[19][20]

  • Solvent Extraction: Plant tissues can be subjected to solvent extraction to analyze VOCs.[16] This involves macerating the sample in a suitable organic solvent (e.g., dichloromethane, hexane), followed by filtration and concentration of the extract before injection into the GC-MS.[21]

Instrumental Analysis: GC-MS

Gas chromatography-mass spectrometry is the gold standard for both qualitative and quantitative analysis of VOCs.[22]

  • Gas Chromatography (GC): The GC separates the complex mixture of volatiles based on their boiling points and affinity for the stationary phase within a capillary column.[16] The retention time, the time it takes for a compound to elute from the column, is a key characteristic used for identification.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and fragments them into a unique mass pattern.[20] This mass spectrum serves as a "chemical fingerprint." By comparing the acquired mass spectrum and retention time to those of a known standard and to spectral libraries, the compound can be confidently identified and quantified.[17][20]

Experimental_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plant or Fungal Tissue) Extraction Volatile Extraction (e.g., HS-SPME, Purge & Trap) Sample->Extraction GC Gas Chromatography (GC) (Separation) Extraction->GC Thermal Desorption / Injection MS Mass Spectrometry (MS) (Detection & Identification) GC->MS Data Data Analysis (Quantification, Library Search) MS->Data

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound with a significant presence in both the plant and fungal kingdoms. Its role extends beyond being a simple flavor or fragrance component; it is a key signaling molecule that governs fungal development and mediates the intricate chemical ecology of plant-fungus interactions. The continued study of this compound, aided by robust analytical protocols centered on GC-MS, holds promise for applications in sustainable agriculture through the development of biopesticides, as well as in the food and cosmetic industries. Further research into its biosynthetic pathways and perception mechanisms will deepen our understanding of chemical communication in the natural world.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, a secondary alcohol with the chemical formula C₈H₁₈O, possesses a chiral center at the carbon atom bearing the hydroxyl group. This chirality gives rise to two stereoisomers, (R)-3-octanol and (S)-3-octanol, which are non-superimposable mirror images of each other known as enantiomers. While enantiomers share identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This stereochemical distinction is of paramount importance in the fields of pharmacology and drug development, where the biological activity and metabolic fate of a chiral drug can be highly dependent on its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their physical properties, methods for their enantioselective synthesis and separation, and their biological significance.

Physicochemical Properties of this compound Stereoisomers

The physical properties of the individual enantiomers of this compound are identical, except for the direction in which they rotate plane-polarized light. The racemic mixture, a 1:1 mixture of the (R) and (S) enantiomers, is optically inactive. A summary of the key physical properties is presented in Table 1.

PropertyRacemic this compound(S)-(+)-3-Octanol(R)-(-)-3-Octanol (Predicted/Typical)
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol [1]130.23 g/mol [2]130.23 g/mol
Boiling Point 174-176 °C174-176 °C[2]174-176 °C
Melting Point -45 °C[1]Not specifiedNot specified
Density 0.818 g/mL at 25 °C0.819 g/mL at 25 °C[2]~0.819 g/mL at 25 °C
Refractive Index (n20/D) 1.4261.426[2]~1.426
Specific Rotation ([\alpha]D) 0° (optically inactive)>0° (dextrorotatory)<0° (levorotatory)

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure or enriched this compound is crucial for studying its stereospecific biological activities. This can be achieved through either asymmetric synthesis, where a specific enantiomer is synthesized from a prochiral precursor, or through the resolution of a racemic mixture.

Enzymatic Resolution of Racemic this compound

Enzymatic resolution is a widely used and effective method for separating the enantiomers of chiral alcohols. Lipases, particularly from Pseudomonas cepacia (now known as Burkholderia cepacia), are known for their high enantioselectivity in the acylation or hydrolysis of secondary alcohols.

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

This protocol describes the kinetic resolution of racemic this compound via transesterification using Pseudomonas cepacia lipase (PCL).

Materials:

  • Racemic this compound

  • Pseudomonas cepacia lipase (PCL), immobilized or as a crude powder

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Buffer solution (e.g., phosphate buffer, pH 7) for aqueous-organic systems

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

Procedure:

  • Reaction Setup: In a dried flask, dissolve racemic this compound (1 equivalent) and the acyl donor (e.g., vinyl acetate, 2-3 equivalents) in an anhydrous organic solvent.

  • Enzyme Addition: Add the Pseudomonas cepacia lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored over time by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Monitoring: The enantiomeric excess of the unreacted this compound and the produced 3-octanyl acetate can be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

  • Termination and Work-up: When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, the reaction is stopped by filtering off the enzyme.

  • Separation: The unreacted alcohol and the ester product are then separated by column chromatography on silica gel.

  • Hydrolysis (optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of this compound.

dot

ChiralGCWorkflow cluster_sample Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Racemic this compound Sample Dilution Dilute in Solvent Sample->Dilution Injector Injector (220°C) Dilution->Injector Column Chiral GC Column (e.g., Rt-βDEXsa) Injector->Column Detector FID Detector (250°C) Column->Detector Oven Oven (Temperature Program) Oven->Column Controls Separation Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Quantification Quantify Enantiomeric Ratio (Peak Area Integration) Chromatogram->Quantification PheromoneSignaling cluster_environment External Environment cluster_antenna Antenna cluster_brain Antennal Lobe (Brain) Pheromone (R)-3-Octanol (Pheromone) OR Olfactory Receptor (OR) Pheromone->OR Binding ORN Olfactory Receptor Neuron (ORN) Glomerulus Glomerulus ORN->Glomerulus Signal Transduction OR->ORN Activation PN Projection Neuron Glomerulus->PN Synaptic Transmission Behavior Alarm Behavior (e.g., Aggression) PN->Behavior Neural Processing

References

3-Octanol: A Dual-Role Molecule in Plant Metabolism and Pheromonal Communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, a secondary alcohol, is a naturally occurring volatile organic compound (VOC) that plays a significant dual role in the biological world. It functions as a plant metabolite involved in defense signaling and as a semiochemical, specifically a pheromone, in insect communication. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and ecological significance of this compound, with a focus on its roles as a plant metabolite and an insect pheromone. Detailed experimental methodologies for its analysis and functional characterization are also presented.

This compound as a Plant Metabolite

This compound has been identified as a metabolite in a variety of plant species, including Camellia sinensis (tea) and Perilla frutescens[1]. Its production in plants can be significantly influenced by biotic stressors, such as pathogen attack.

Biosynthesis

While the complete biosynthetic pathway of this compound in plants is not yet fully elucidated, evidence suggests its origin from the lipoxygenase (LOX) pathway, which is responsible for the production of a wide range of fatty acid-derived signaling molecules. The proposed pathway begins with the oxygenation of linoleic acid by a specific lipoxygenase, followed by the action of a hydroperoxide lyase, which cleaves the resulting hydroperoxy fatty acid to form C8 compounds, including 1-octen-3-ol, which can then be reduced to this compound[2]. The emission of this compound, along with other C8 volatiles like 1-octen-3-ol and 3-octanone, can be triggered in plants like the lima bean (Phaseolus lunatus) upon infection with bacterial pathogens carrying specific effector proteins, such as HopP1 from Pseudomonas syringae[3].

Role in Plant Defense

This compound acts as an airborne signaling molecule that can prime the defense responses of neighboring plants. Exposure to this compound can induce systemic acquired resistance (SAR) in plants, enhancing their resistance to subsequent pathogen attacks[3]. This priming effect is mediated through the activation of key plant defense signaling pathways.

The perception of this compound by plant cells initiates a signaling cascade that involves the salicylic acid (SA) and jasmonic acid (JA) pathways[4][5]. These pathways are crucial for inducing the expression of pathogenesis-related (PR) genes and the production of defense compounds.

Plant_Defense_Signaling cluster_perception Cellular Perception cluster_signaling Intracellular Signaling cluster_response Defense Response 3_Octanol 3_Octanol Receptor Putative Receptor 3_Octanol->Receptor SA_Pathway Salicylic Acid (SA) Pathway Receptor->SA_Pathway Activation JA_Pathway Jasmonic Acid (JA) Pathway Receptor->JA_Pathway Activation PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes Defense_Compounds Synthesis of Defense Compounds JA_Pathway->Defense_Compounds SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Defense_Compounds->SAR

Plant Defense Signaling Pathway Induced by this compound.

This compound as a Pheromone

In the insect world, this compound serves as a crucial semiochemical, primarily functioning as an alarm pheromone in certain ant species and eliciting a range of behavioral responses in other insects.

Role as an Alarm Pheromone in Crematogaster Ants

Several species of ants within the genus Crematogaster utilize this compound as a key component of their alarm pheromone cocktail, which is released from the mandibular glands upon disturbance[6]. The presence of this compound, often in conjunction with 3-octanone, triggers aggressive and defensive behaviors in nestmates, alerting the colony to a potential threat[6].

Behavioral Responses in Other Insects

This compound has been shown to elicit various behavioral responses in a dose-dependent manner in other insects. In the fruit fly, Drosophila melanogaster, it is a known aversive odorant, and its perception can be modulated by the fly's physiological state[7].

The detection of this compound in insects begins with its interaction with odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae and maxillary palps. The binding of this compound to an OR, which typically forms a heteromeric complex with the highly conserved co-receptor (Orco), can lead to the opening of an ion channel, resulting in the depolarization of the OSN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for further processing. The signal transduction can be ionotropic (the receptor itself is an ion channel) or metabotropic (the receptor activates a G-protein cascade)[8][9][10].

Insect_Olfactory_Signaling cluster_perception Peripheral Olfactory System cluster_transduction Signal Transduction in OSN cluster_processing Central Nervous System 3_Octanol 3_Octanol OR_Orco Odorant Receptor (OR) + Orco Complex 3_Octanol->OR_Orco Binding Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Processing Behavioral_Response Behavioral Response Higher_Brain_Centers->Behavioral_Response

Insect Olfactory Signaling Pathway for this compound.

Quantitative Data

The following tables summarize the quantitative data available for the biological activity of this compound.

Table 1: this compound in Plant Defense

Plant SpeciesInducing AgentThis compound Concentration for SAR InductionReference
Nicotiana benthamianaPseudomonas syringae pv. tabaci100 mM[3]

Table 2: this compound as an Insect Pheromone and Semiochemical

Insect SpeciesBehavioral ResponseEffective Concentration/DosageReference
Crematogaster scutellarisAlarmNot specified[6]
Crematogaster ashmediAlarmNot specified[6]
Acromyrmex echinatiorThreat Response25 ng[11]
Drosophila melanogasterAversive behaviorVaries with experimental setup[7][12]

Experimental Protocols

Analysis of this compound in Plant Tissues by GC-MS

This protocol outlines the general steps for the extraction and analysis of this compound from plant tissues using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. Weigh approximately 100-200 mg of the powdered tissue into a 2 mL microcentrifuge tube. d. Add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., nonyl acetate at 10 ng/µL) for quantification. e. Vortex the mixture vigorously for 1 minute and then sonicate for 10 minutes in a water bath. f. Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new glass vial for GC-MS analysis[13][14].

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode[15][16]. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400. c. Data Analysis:
  • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

    GCMS_Workflow Start Plant Tissue Collection Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction with Internal Standard Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant GC_MS GC-MS Analysis Supernatant->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis End Results Data_Analysis->End

    Workflow for GC-MS Analysis of this compound in Plants.
    Electroantennography (EAG) for Insect Olfactory Response

EAG is a technique used to measure the electrical response of an insect's antenna to an odorant stimulus.

1. Antenna Preparation: a. Immobilize an insect (e.g., an ant or a fly) in a pipette tip with the head and antennae protruding. b. Excise one antenna at the base using fine scissors. c. Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal tip of the antenna, and the reference electrode is placed at the base[17].

2. Odor Delivery: a. Prepare a dilution series of this compound in a suitable solvent (e.g., paraffin oil or hexane) in Pasteur pipettes containing a piece of filter paper. b. A continuous stream of humidified, charcoal-filtered air is passed over the antenna. c. A puff of air (e.g., 0.5 seconds) from the odor-containing pipette is injected into the continuous airstream to deliver the stimulus to the antenna.

3. Data Acquisition and Analysis: a. The electrical potential difference between the two electrodes is amplified and recorded using a data acquisition system. b. The amplitude of the negative voltage deflection (the EAG response) is measured. c. The responses to different concentrations of this compound are recorded to generate a dose-response curve.

EAG_Workflow Start Insect Immobilization Antenna_Excise Antenna Excision Start->Antenna_Excise Antenna_Mount Mounting Antenna on Electrodes Antenna_Excise->Antenna_Mount Stimulus_Delivery Odor Stimulus Delivery Antenna_Mount->Stimulus_Delivery Continuous Airflow Odor_Prep Preparation of this compound Stimuli Odor_Prep->Stimulus_Delivery EAG_Recording EAG Signal Recording & Amplification Stimulus_Delivery->EAG_Recording Data_Analysis Data Analysis (Response Amplitude) EAG_Recording->Data_Analysis End Dose-Response Curve Data_Analysis->End

References

Toxicological data and safety information for 3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicological and Safety Profile of 3-Octanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the toxicological data and safety information for this compound (CAS No. 589-98-0). This compound is a secondary alcohol used as a fragrance ingredient and flavoring agent.[1][2] Based on available data, this compound is classified as a skin, eye, and respiratory irritant.[3][4] It exhibits low acute toxicity via oral and dermal routes. It is not considered to be a skin sensitizer or genotoxic.[5] Repeated dose toxicity studies have established a No-Observed-Adverse-Effect Level (NOAEL). This guide summarizes key toxicological endpoints, details experimental methodologies, and provides essential safety and handling protocols to ensure its safe use in research and development settings.

Chemical and Physical Properties

PropertyValueReference
Synonyms Ethyl pentyl carbinol, Amyl ethyl carbinol[3][6]
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3]
Appearance Liquid[7]
Boiling Point 174-176 °C[8][9]
Density 0.818 g/mL at 25 °C[8][9]
Flash Point 68 °C / 154.4 °F[9]

Toxicological Profile

The toxicological profile of this compound has been evaluated for various endpoints. The quantitative data are summarized in the following tables.

Acute Toxicity

This compound demonstrates low acute toxicity following oral and dermal administration.[10]

RouteSpeciesValueReference
OralRatLD50 > 5000 mg/kg[10]
DermalRabbitLD50 > 5000 mg/kg[10]
  • LD50 (Lethal Dose, 50%): The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.[11][12]

Skin and Eye Irritation

This compound is classified as an irritant to the skin and eyes.[3][4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Observations: In case of eye contact, rinsing for several minutes is recommended, and if irritation persists, medical attention should be sought.[4][7] For skin contact, washing with soap and water is advised.[3]

Skin Sensitization

Based on available evidence, including data from the read-across material 2-octanol, this compound is not considered a skin sensitizer under current declared levels of use.[5] A study on a 12% solution of this compound showed no irritation or sensitization.[10]

Repeated Dose Toxicity

A subchronic 90-day oral toxicity study was conducted to determine the potential adverse effects of repeated exposure to this compound.

Study TypeSpeciesDose LevelsNOAELKey FindingsReference
90-day oral gavageWistar Rats0, 25, 100, 400 mg/kg/day25 mg/kg/dayIncreased relative liver weight and microscopic changes in the liver and kidney were observed at mid and high doses.[5]
  • NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects between the exposed population and its control group.[13][14]

Genotoxicity and Mutagenicity
Reproductive and Developmental Toxicity

Data from a read-across analog, 2-octanol, was used to assess this endpoint. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 100 mg/kg/day, based on increased pup loss and decreased litter/pup weight at higher doses.[5]

Phototoxicity and Photoallergenicity

Based on its ultraviolet (UV) absorption spectra, this compound is not expected to be phototoxic or photoallergenic.[5]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and application of data.

Repeated Dose Oral Toxicity Study (OECD 408 Guideline)

The primary goal of a repeated dose toxicity study is to characterize adverse effects from repeated daily exposure over a specified period.[13][14]

  • Test System: Wistar rats, 10 per sex per group.[5]

  • Administration: Daily oral gavage for 90 days.[5]

  • Dose Levels: A control group (vehicle: soybean oil) and three dose levels (25, 100, and 400 mg/kg/day) were used.[5] The highest dose is intended to induce toxicity but not death, while the lowest dose aims to establish a NOAEL.[14][15]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology).

  • Endpoint Analysis: The study identifies target organs, characterizes the dose-response relationship, and determines the NOAEL.[13]

G Workflow: 90-Day Repeated Dose Toxicity Study (Oral) cluster_prep Preparation Phase cluster_exp Experimental Phase (90 Days) cluster_post Post-Exposure Analysis cluster_out Outcome DoseSelection Dose Range-Finding & Dose Level Selection Acclimatization Animal Acclimatization (Wistar Rats) DoseSelection->Acclimatization Dosing Daily Oral Gavage (Vehicle, Low, Mid, High Dose) Acclimatization->Dosing Observations Clinical Observations, Body Weight, Food Intake Dosing->Observations Blood Hematology & Clinical Chemistry Dosing->Blood Necropsy Gross Necropsy & Organ Weight Analysis Blood->Necropsy Histo Histopathology Necropsy->Histo NOAEL NOAEL Determination & Target Organ Identification Histo->NOAEL G Logical Flow: Hazard Identification to Risk Management for this compound cluster_data Toxicological Data Inputs cluster_hazid Hazard Identification & Classification cluster_risk Risk Management & Safety Precautions Acute Acute Toxicity (LD50) Low Toxicity GHS GHS Classification Warning: H315, H319, H335 Acute->GHS Irritation Irritation Data Skin/Eye/Respiratory Irritant Irritation->GHS Sens Sensitization Data Not a Sensitizer Sens->GHS Repeat Repeated Dose (NOAEL) Identifies Target Organs Repeat->GHS Geno Genotoxicity Not Mutagenic Geno->GHS PPE Personal Protective Equipment (Gloves, Goggles) GHS->PPE Handling Safe Handling Procedures (Ventilation, No Ignition Sources) GHS->Handling FirstAid First-Aid Measures (Rinse Eyes, Wash Skin) GHS->FirstAid Storage Storage Requirements (Cool, Dry, Sealed) GHS->Storage

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Octanol for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the functional group analysis of 3-octanol. It details the characteristic vibrational frequencies, experimental protocols for obtaining the spectrum, and a logical workflow for spectral interpretation.

Introduction to IR Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are quantized and correspond to the energy of the radiation absorbed. By analyzing the absorption spectrum, one can deduce the presence of characteristic functional groups.

This compound (C₈H₁₈O) is a secondary alcohol. Its structure consists of an eight-carbon chain with a hydroxyl (-OH) group attached to the third carbon atom. The key functional groups that can be identified using IR spectroscopy are the hydroxyl group (O-H), the carbon-oxygen single bond (C-O), and the various carbon-hydrogen bonds (C-H) within the alkyl chain.

Data Presentation: Characteristic IR Absorption Bands of this compound

The following table summarizes the expected vibrational frequencies for the key functional groups present in this compound. These ranges are based on typical values for secondary alcohols.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityBreadth
O-H Stretch (Hydrogen-bonded)Alcohol (-OH)3500 - 3200StrongBroad
C-H Stretch (sp³ hybridized)Alkane (C-H)3000 - 2850StrongSharp
C-O StretchSecondary Alcohol1260 - 1050StrongSharp
C-H Bend (Scissoring and Rocking)Alkane (CH₂, CH₃)1470 - 1350VariableSharp

Experimental Protocols

The following describes a standard procedure for obtaining the IR spectrum of a liquid sample like this compound using the "neat" liquid film technique with a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of pure this compound.

Materials:

  • FTIR Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Desiccator for storing salt plates

  • Pasteur pipette or dropper

  • This compound sample

  • Kimwipes

  • A suitable volatile solvent for cleaning (e.g., ethanol or pentane)

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Open the sample compartment and ensure it is empty.

    • Close the sample compartment lid.

    • From the spectrometer software, initiate a background scan. This will record the spectrum of the air inside the instrument, which will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Retrieve two salt plates from the desiccator. Handle them by the edges to avoid transferring moisture from your fingers.

    • Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample sandwiched between the plates. The liquid should spread evenly to cover the central area of the plates.

  • Sample Spectrum Acquisition:

    • Open the sample compartment of the spectrometer.

    • Place the salt plate "sandwich" into the sample holder.

    • Close the sample compartment lid.

    • From the software, initiate a sample scan. The instrument will acquire the spectrum of the this compound sample.

    • The software will automatically subtract the background spectrum from the sample spectrum, displaying only the absorbance of the sample.

  • Data Analysis:

    • Use the software tools to label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Compare the observed peak positions with the expected values in the data table to identify the functional groups.

  • Cleaning:

    • Remove the salt plates from the sample holder.

    • Separate the two plates and wipe off the majority of the this compound with a Kimwipe.

    • Rinse the plates with a small amount of a volatile solvent (like ethanol, followed by pentane to aid drying) and gently wipe them dry with a clean Kimwipe.

    • Return the clean, dry salt plates to the desiccator for storage.

Mandatory Visualization: Workflow for Functional Group Analysis

The following diagram illustrates the logical workflow for identifying the functional groups in this compound using IR spectroscopy.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_interpretation Interpretation Sample This compound Sample SaltPlates Prepare Salt Plates Sample->SaltPlates Place drop of sample on one plate Sandwich Sample 'Sandwich' SaltPlates->Sandwich Create thin film AcquireSample Acquire Sample Spectrum Sandwich->AcquireSample Place in spectrometer FTIR FTIR Spectrometer Background Acquire Background Spectrum FTIR->Background FTIR->AcquireSample ProcessSpectrum Process Spectrum (Background Subtraction) AcquireSample->ProcessSpectrum Analyze Analyze Peaks ProcessSpectrum->Analyze Identify Identify Functional Groups Analyze->Identify OH_peak Broad peak at ~3300 cm⁻¹ Identify->OH_peak Peak Positions CH_peak Strong peaks at ~2900 cm⁻¹ Identify->CH_peak Peak Positions CO_peak Strong peak at ~1100 cm⁻¹ Identify->CO_peak Peak Positions OH_group O-H (Alcohol) OH_peak->OH_group CH_group C-H (Alkyl) CH_peak->CH_group CO_group C-O (Secondary Alcohol) CO_peak->CO_group

Caption: Workflow for IR analysis of this compound.

This diagram outlines the process from sample preparation to the final identification of the key functional groups in this compound based on their characteristic absorption peaks in the IR spectrum. The color-coded nodes in the interpretation stage highlight the correlation between specific spectral regions and the corresponding functional groups.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Octanol via Reduction of 3-Octanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 3-Octanol, a secondary alcohol, is a valuable chiral building block and finds applications as a flavoring agent and in the synthesis of more complex molecules.[1] This document provides detailed protocols for the synthesis of this compound from 3-octanone using common laboratory reducing agents, as well as an overview of enantioselective methods.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the product is presented below.

Property3-OctanoneThis compound
IUPAC Name Octan-3-oneOctan-3-ol
Synonyms Ethyl amyl ketone, Ethyl pentyl ketoneEthylamylcarbinol, n-Octan-3-ol
CAS Number 106-68-3[2]589-98-0[3]
Molecular Formula C₈H₁₆O[2]C₈H₁₈O[3]
Molar Mass 128.21 g/mol [2]130.23 g/mol [3]
Appearance Colorless liquidColorless liquid
Boiling Point 167-168 °C[2]86-87 °C at 24 Torr[4]
Density 0.822 g/mL[2]-
Solubility Insoluble in water; soluble in organic solvents[5]Miscible with ethanol, ether[5]

Reaction Scheme

The general reaction involves the reduction of the carbonyl group of 3-octanone to a hydroxyl group, yielding this compound. This can be achieved through various methods, including hydride reduction and catalytic hydrogenation.

Reaction_Scheme cluster_reactants Reactant cluster_products Product 3-Octanone This compound 3-Octanone->this compound [Reduction] 3-Octanone_label 3-Octanone 3-Octanol_label This compound

Caption: General reaction scheme for the reduction of 3-octanone to this compound.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride

This protocol details the reduction of 3-octanone using sodium borohydride (NaBH₄) in an alcoholic solvent.

Materials:

  • 3-octanone (19.2 g, 0.15 mol)[4]

  • 95% Ethanol (270 mL)[4]

  • Sodium borohydride (3.9 g, 0.103 mol)[4]

  • Water (27 mL)[4]

  • 15M Ammonium hydroxide (27 mL)[4]

  • Chloroform (CHCl₃)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a well-stirred solution of 19.2 g (0.15 mol) of 3-octanone in 270 mL of 95% ethanol, cool the mixture in an ice bath.[4]

  • In a separate beaker, dissolve 3.9 g (0.103 mol) of sodium borohydride in 27 mL of water.[4]

  • Add the sodium borohydride solution in portions to the cooled ethanol solution of 3-octanone.[4]

  • Add 27 mL of 15M ammonium hydroxide to the reaction mixture.[4]

  • Remove the ice bath and continue stirring at room temperature for 3 hours.[4]

  • Concentrate the reaction mixture to near dryness using a rotary evaporator.[4]

  • Partition the residue between 250 mL of chloroform and 250 mL of water in a separatory funnel.[4]

  • Separate the organic layer, and extract the aqueous layer with two 200 mL portions of chloroform.[4]

  • Combine the organic extracts and wash with 350 mL of 5% HCl, followed by 350 mL of saturated NaCl solution.[4]

  • Dry the organic layer over anhydrous MgSO₄.[4]

  • Remove the solvent by rotary evaporation.[4]

  • Purify the resulting liquid residue by distillation under reduced pressure to yield pure this compound.[4]

Expected Results:

  • Yield: 15.41 g (79.02%)[4]

  • Boiling Point: 86-87 °C at 24 Torr[4]

Protocol 2: Catalytic Hydrogenation

This protocol provides a general procedure for the reduction of 3-octanone via catalytic hydrogenation.[6][7]

Materials:

  • 3-octanone

  • Solvent (e.g., ethanol, ethyl acetate)

  • Catalyst (e.g., Raney Nickel, Palladium on carbon, Platinum oxide)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Dissolve 3-octanone in a suitable solvent in the reaction vessel of the hydrogenation apparatus.

  • Add the catalyst to the solution (typically 1-10% by weight of the substrate).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at a set temperature until hydrogen uptake ceases.

  • Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by distillation.

Note: The specific reaction conditions (catalyst, solvent, temperature, pressure, and reaction time) will need to be optimized for the best results.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants 3-Octanone + Reducing Agent Reaction Reaction under controlled conditions Reactants->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation Evaporation->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Chromatography Purity Analysis (GC) Purification->Chromatography

Caption: General workflow for the synthesis and analysis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

TechniqueExpected Data for this compound
¹H NMR (CDCl₃) δ 0.93 (6H, t, CH₃), δ 1.37 (10H, broad multiplet, --CH₂--), δ 2.35 (1H, broad singlet, exchangeable with D₂O, --OH), δ 3.47 (1H, m, >CHO--)[4]
IR Spectroscopy Characteristic broad absorption for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹), and C-H stretches (around 2850-2960 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 130, with characteristic fragmentation patterns.[3]

Enantioselective Synthesis

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This can be achieved through enantioselective reduction of 3-octanone.[8]

Methods for Enantioselective Reduction:

  • Chirally Modified Hydride Reagents: Reagents like lithium aluminum hydride (LAH) or sodium borohydride can be modified with chiral ligands, such as amino alcohols or BINOL, to induce asymmetry in the reduction.[8]

  • Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands (e.g., BINAP) can catalyze the hydrogenation of ketones with high enantioselectivity.[9][10]

  • Oxazaborolidine Catalysts (CBS Reduction): Catalytic amounts of an oxazaborolidine in the presence of a stoichiometric borane source can effectively reduce ketones to chiral alcohols with high enantiomeric excess.[9]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst.[8]

The choice of method will depend on the desired enantiomeric purity, substrate scope, and scalability of the reaction.

Safety Considerations

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.[10]

  • 3-Octanone and This compound are combustible liquids. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE).

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Laboratory Preparation of 3-Octanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-octanol, a secondary alcohol, through a Grignard reaction. The protocol details the reaction of hexanal with ethylmagnesium bromide, a classic and efficient method for carbon-carbon bond formation. Included are detailed experimental procedures, tables of physical and spectral data for reactants and products, and a visual representation of the experimental workflow. This guide is intended for laboratory professionals in organic synthesis and drug development.

Introduction

The Grignard reaction is a fundamental and versatile tool in organic chemistry for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde or ketone, to produce an alcohol. The synthesis of this compound from hexanal and ethylmagnesium bromide serves as an excellent example of a Grignard reaction yielding a secondary alcohol. This application note provides a detailed protocol for this synthesis, which is a common transformation in the preparation of more complex molecules in pharmaceutical and fine chemical research.

Data Presentation

Physical Properties of Reactants and Product
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
HexanalC₆H₁₂O100.16130-1310.8151.4035
Ethylmagnesium BromideC₂H₅BrMg133.27(in solution)(in solution)(in solution)
This compoundC₈H₁₈O130.23174-1760.8181.426
Spectral Data for Reactants and Product
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Hexanal 9.76 (t, 1H), 2.42 (dt, 2H), 1.63 (m, 2H), 1.33 (m, 4H), 0.90 (t, 3H)202.5, 43.9, 31.5, 24.5, 22.4, 13.92958, 2872, 2715, 1729 (C=O), 1466
This compound 3.55 (m, 1H), 1.45-1.20 (m, 10H), 0.91 (t, 3H), 0.89 (t, 3H)72.9, 36.5, 31.9, 29.8, 25.7, 22.7, 14.1, 10.03360 (O-H), 2957, 2929, 2859, 1465, 1115

Experimental Protocols

This protocol describes the synthesis of this compound from hexanal and ethylmagnesium bromide. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. Anhydrous solvents are critical for the success of the Grignard reaction.

Materials and Reagents
  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation, if necessary)

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (2.43 g, 0.1 mol).

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • In the dropping funnel, prepare a solution of ethyl bromide (10.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add about 5-10 mL of the ethyl bromide solution to the magnesium turnings. The reaction should start spontaneously, as evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting gray-black solution is the ethylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound
  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of hexanal (10.0 g, 0.1 mol) in 25 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the hexanal solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A precipitate will form during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part 3: Work-up and Purification
  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (ether layer).

  • Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Combine all the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be purified by distillation. Collect the fraction boiling at 174-176 °C. A typical yield for this reaction is in the range of 60-70%.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: this compound Synthesis cluster_workup Part 3: Work-up and Purification A Mg Turnings + I₂ C Reaction Initiation A->C B Ethyl Bromide in Anhydrous Ether B->C D Dropwise Addition & Reflux (30 min) C->D E Ethylmagnesium Bromide (Grignard Reagent) D->E G Dropwise Addition at 0°C E->G F Hexanal in Anhydrous Ether F->G H Stir at RT (1 hr) G->H I Magnesium Alkoxide Intermediate H->I J Quench with sat. NH₄Cl (aq) I->J K Extraction with Diethyl Ether J->K L Drying with MgSO₄ K->L M Solvent Removal (Rotovap) L->M N Distillation M->N O Pure this compound N->O

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reaction_Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Hexanal Hexanal (Electrophile) Addition Nucleophilic Addition Hexanal->Addition Grignard Ethylmagnesium Bromide (Nucleophile) Grignard->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Hydrolysis Acidic Work-up (Hydrolysis) Intermediate->Hydrolysis Octanol This compound Hydrolysis->Octanol

Caption: Signaling pathway of the Grignard reaction for this compound synthesis.

Application Note: Quantitative Analysis of Volatile Organic Compounds in a Model Solution Using 3-Octanol as a Reference Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of volatile organic compounds (VOCs) in a model solution using Gas Chromatography-Mass Spectrometry (GC-MS) with 3-octanol as a reference (internal) standard. The protocol provides a comprehensive workflow, from sample and standard preparation to data acquisition and analysis. The use of an internal standard like this compound enhances the precision and accuracy of the quantification by correcting for variations in sample injection volume and potential matrix effects. This method is particularly suitable for researchers, scientists, and professionals in the fields of flavor and fragrance analysis, environmental monitoring, and drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] In quantitative analysis, an internal standard is often employed to improve the accuracy and precision of the results.[3][4][5] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[3] It helps to correct for variations that may occur during sample preparation and analysis.[3]

This compound is a secondary alcohol with properties that make it a suitable internal standard for the analysis of a range of volatile organic compounds.[6][7][8] Its moderate boiling point (173-175°C) and characteristic mass spectrum allow for good chromatographic separation and detection without interfering with many common analytes.[6] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of a model mixture of VOCs.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H18O[6][9][10]
Molecular Weight 130.23 g/mol [6][7]
Boiling Point 173-175 °C at 760 mmHg[6]
Melting Point -45 °C[6]
Density ~0.817-0.824 g/cm³[6]
Solubility Insoluble in water; soluble in alcohol and ether.[6]
Appearance Colorless liquid[6]
Odor Herbaceous, nutty, sweet[7]

Experimental Protocol

This protocol describes the quantification of two model analytes, Limonene and Linalool, in a methanol matrix using this compound as the internal standard.

Materials and Reagents
  • This compound (≥98% purity, GC grade)

  • Limonene (analytical standard)

  • Linalool (analytical standard)

  • Methanol (HPLC grade)

  • 2 mL GC vials with septa

Equipment
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve in methanol in a 100 mL volumetric flask and bring to volume. This results in a concentration of approximately 1000 µg/mL.

  • Analyte Stock Solution (Analyte Stock):

    • Accurately weigh approximately 100 mg each of limonene and linalool.

    • Dissolve in methanol in a 100 mL volumetric flask and bring to volume. This results in a concentration of approximately 1000 µg/mL for each analyte.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the Analyte Stock solution and adding a constant amount of the IS Stock solution to each.

    • For each calibration level, pipette the required volume of Analyte Stock into a 10 mL volumetric flask, add 1 mL of the IS Stock (final concentration of 100 µg/mL), and bring to volume with methanol.

Sample Preparation
  • Pipette 1 mL of the unknown sample into a 10 mL volumetric flask.

  • Add 1 mL of the IS Stock solution (to achieve a final internal standard concentration of 100 µg/mL).

  • Bring to volume with methanol.

  • Transfer the final solution to a 2 mL GC vial for analysis.

GC-MS Instrumental Parameters
ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-350 amu
Scan Mode Full Scan
Quantifier Ions Limonene: m/z 68, Linalool: m/z 71, this compound: m/z 59

Data Analysis and Results

The concentration of each analyte is calculated using the response factor (RF) determined from the calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Response Factor (RF) Calculation:

RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

Concentration Calculation in Unknown Sample:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Quantitative Data

Table 1: Calibration Standards

Calibration LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)
11100
25100
310100
425100
550100
6100100

Table 2: Representative Calibration Curve Data

AnalyteConcentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
Limonene115,2341,510,8760.010
576,5431,512,3450.051
10153,9871,509,8760.102
25385,4321,511,1110.255
50770,1231,510,5430.510
1001,543,2101,512,0001.021
Linalool118,7651,510,8760.012
594,3211,512,3450.062
10189,8761,509,8760.126
25475,6541,511,1110.315
50952,3451,510,5430.630
1001,908,7651,512,0001.262

Table 3: Quantification of Analytes in a Model Unknown Sample

AnalyteAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Limonene567,8901,505,4320.37736.9
Linalool712,3451,505,4320.47337.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Peak_Integration Peak Integration GCMS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: Experimental workflow for GC-MS analysis.

internal_standard_logic cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Signal Analyte Peak Area (Variable) Area_Ratio Calculate Area Ratio (Analyte/IS) Analyte_Signal->Area_Ratio IS_Signal Internal Standard Peak Area (Variable) IS_Signal->Area_Ratio IS_Conc Internal Standard Concentration (Constant) Analyte_Conc Calculate Analyte Concentration IS_Conc->Analyte_Conc Response_Factor Determine Response Factor from Calibration Area_Ratio->Response_Factor Response_Factor->Analyte_Conc

Caption: Logic of internal standard quantification.

Discussion

The presented GC-MS method using this compound as an internal standard provides a reliable means for the quantification of volatile organic compounds. The choice of this compound is advantageous due to its chromatographic behavior and distinct mass spectrum, which minimizes the risk of co-elution with common analytes in flavor and fragrance studies. The linear relationship observed in the calibration curves for limonene and linalool demonstrates the suitability of this method across a range of concentrations. The protocol is straightforward and can be adapted for the analysis of other volatile compounds in various matrices, provided that proper validation is performed.

Conclusion

This application note has successfully outlined a detailed protocol for the quantitative analysis of volatile organic compounds using this compound as an internal standard by GC-MS. The provided experimental parameters, data analysis workflow, and representative data serve as a valuable resource for researchers and scientists in relevant fields. The use of an internal standard like this compound is crucial for achieving high-quality, reliable quantitative results in chromatographic analysis.

References

Application Notes and Protocols for the Experimental Use of 3-Octanol in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 3-octanol in insect pheromone research. This document details its role as a semiochemical, summarizes key quantitative data from behavioral and electrophysiological assays, and provides detailed protocols for reproducing seminal experiments. The included visualizations offer schematic representations of experimental workflows and conceptual frameworks relevant to the application of this compound in integrated pest management (IPM) strategies.

Introduction to this compound as a Semiochemical

This compound is a volatile organic compound that plays a significant role in the chemical ecology of various insect species. It functions as a pheromone, particularly as an alarm pheromone in certain ant species, and as a kairomone or allomone in other insect interactions.[1][2] Its chirality can be a crucial factor in its biological activity, with different enantiomers potentially eliciting distinct behavioral responses.[3] In many cases, this compound acts synergistically with other semiochemicals, enhancing the attraction or repulsion of insects, which is a key consideration for its application in pest management strategies.[1][2]

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses of insects to this compound.

Table 1: Behavioral Responses of Various Insect Species to this compound

Insect SpeciesBehavioral AssayThis compound Concentration/DoseObserved EffectNotes
Drosophila melanogasterT-maze Olfactory Avoidance37.4 µL in 40.3 g paraffin oilSignificant decrease in avoidance after adaptation.[4]Demonstrates olfactory adaptation.[4]
Drosophila melanogasterConditioned AvoidanceVaried (LOW, MEDIUM, HIGH)Conditioned avoidance is strongest when training and test intensities match.[5]Suggests intensity-specific memories for this compound.[5]
Crematogaster spp. (Ants)Alarm Behavior BioassayNot specified3-Octanone and this compound yield an incomplete alarm reaction.[1]Synergistic involvement of minor components is assumed for a full response.[1]
Locusta migratoria (Locust)T-maze PreferenceNot specifiedInduces rejection behavior.[6]Mediated by the odorant receptor LmigOR3.[6]

Table 2: Electrophysiological Responses of Insect Olfactory Neurons to this compound

Insect SpeciesNeuron/ReceptorMethodThis compound DoseResponse Characteristics
Aedes aegypti (Mosquito)"C" neuron in maxillary palp sensillaSingle Cell RecordingIncreasing dosesDose-dependent increase in neural activity.[7]
Culex quinquefasciatus (Mosquito)CquiOR114bHeterologous expression in oocytesNot specifiedResponded equally to enantiomers of this compound.[8]
Locusta migratoria (Locust)LmigOR3 expressing neuronsSingle Sensillum Recording (SSR)Not specifiedElicited excitatory response.[6]

Experimental Protocols

Protocol for Drosophila Olfactory Adaptation Assay

This protocol is adapted from studies on olfactory adaptation in Drosophila melanogaster.[4]

Objective: To assess the change in avoidance behavior of Drosophila to this compound after a period of pre-exposure.

Materials:

  • T-maze apparatus

  • Paraffin oil

  • This compound (>95% purity)

  • Air pump with controlled airflow (0.35 L/min)

  • Drosophila melanogaster (wild-type)

Procedure:

  • Odor Preparation: Prepare the this compound stimulus by dissolving 37.4 µL of this compound in 40.3 g of paraffin oil. Prepare a sham control with only paraffin oil.[4]

  • Adaptation Phase:

    • For the experimental group, present the flies with the this compound stimulus for one minute in the upper arm of the T-maze.

    • For the control group, present the flies with the paraffin oil sham for one minute.

  • Choice Test: Immediately following the adaptation phase, allow the flies to choose between the this compound stimulus and the paraffin oil sham in the two arms of the T-maze for one minute.

  • Data Collection: Count the number of flies in each arm of the T-maze.

  • Analysis: Calculate an avoidance index for both the adapted and sham-adapted groups. A significant decrease in the avoidance index for the adapted group indicates olfactory adaptation.[4]

Protocol for Single Sensillum Recording (SSR) in Locusts

This protocol is a generalized procedure based on methodologies for studying insect olfactory receptor neurons.[6]

Objective: To measure the electrophysiological response of individual olfactory sensory neurons in the locust antenna to this compound.

Materials:

  • Adult Locusta migratoria

  • Tungsten electrodes (recording and reference)

  • Micromanipulator

  • AC/DC amplifier

  • Data acquisition system (e.g., Spike2)

  • Odor delivery system

  • This compound diluted in a solvent (e.g., mineral oil)

Procedure:

  • Insect Preparation: Immobilize an adult locust. The antenna is fixed to a platform for stable recording.

  • Electrode Placement:

    • Insert the reference electrode into the insect's eye.

    • Using a micromanipulator, carefully insert the recording electrode through the cuticle at the base of a sensillum to make contact with the neuron(s) within.

  • Odor Stimulation: Deliver a puff of air carrying the this compound vapor over the antenna. Use a range of concentrations to determine dose-response relationships.

  • Data Recording: Record the electrical activity of the neuron before, during, and after the odor stimulus.

  • Analysis: Analyze the change in the firing rate (spike frequency) of the neuron in response to this compound. An increase in firing rate indicates an excitatory response.[6]

Visualizations

Experimental_Workflow_for_Olfactory_Adaptation cluster_preparation Preparation cluster_adaptation Adaptation Phase (1 min) cluster_choice Choice Test (1 min) cluster_analysis Data Analysis Odor_Prep Odor Preparation (this compound in Paraffin Oil) Adapt_Group Experimental Group: Exposed to this compound Odor_Prep->Adapt_Group Sham_Prep Sham Preparation (Paraffin Oil Only) Control_Group Control Group: Exposed to Sham Sham_Prep->Control_Group T_Maze T-Maze Choice: This compound vs. Sham Adapt_Group->T_Maze Control_Group->T_Maze Data_Collection Count Flies in Each Arm T_Maze->Data_Collection Analysis Calculate Avoidance Index Data_Collection->Analysis Comparison Compare Indices of Adapted vs. Control Groups Analysis->Comparison

Caption: Workflow for Drosophila olfactory adaptation assay.

Synergistic_Effect_of_3_Octanol cluster_components Semiochemical Components cluster_response Insect Behavioral Response cluster_application Application in Pest Management Pheromone Primary Pheromone (e.g., Sex Attractant) Weak_Attraction Weak or No Attraction Pheromone->Weak_Attraction Alone Strong_Attraction Strong Attraction Pheromone->Strong_Attraction Combined Octanol This compound (Synergist) Octanol->Weak_Attraction Alone Octanol->Strong_Attraction Combined Mass_Trapping Enhanced Mass Trapping Strong_Attraction->Mass_Trapping

Caption: Conceptual diagram of this compound as a synergist.

Push_Pull_Strategy cluster_environment Agricultural Environment cluster_stimuli Semiochemical Stimuli Crop Main Crop Push Repellent ('Push') (e.g., Non-host Volatiles) Trap_Crop Trap Crop Insect Insect Pest Pull Attractant ('Pull') (e.g., this compound + Pheromone) Insect->Pull Attracted to Push->Insect Repels from

References

Analysis of 3-Octanol: A Comparative Overview of Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Octanol is a secondary fatty alcohol and a significant volatile organic compound found in various natural sources, including essential oils, fruits, and fermented beverages. It is a key aroma compound, contributing to the sensory profile of many food products and is also utilized in the fragrance industry. Accurate and reliable quantification of this compound is crucial for quality control, authenticity assessment, and research in food science, agriculture, and environmental monitoring. While High-Performance Liquid Chromatography (HPLC) is a versatile and powerful analytical technique, the analysis of volatile and non-chromophoric compounds like this compound presents unique challenges. This document provides a detailed overview of the analytical methodologies for this compound, addressing the user's query on HPLC methods while presenting the more prevalent and scientifically established Gas Chromatography (GC) protocols.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

Direct analysis of this compound by HPLC is not a common practice in analytical chemistry. This is primarily due to two inherent properties of the molecule:

  • Volatility : this compound is a semi-volatile compound, which makes it more amenable to analysis in the gas phase.[1][2]

  • Lack of a Strong Chromophore : this compound does not possess a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) spectrum, rendering standard UV detection, the most common form of detection in HPLC, ineffective for sensitive and direct quantification.[3]

However, for researchers specifically requiring an HPLC-based method, indirect analysis following a derivatization step is a plausible, albeit more complex, approach.

Application Note: Indirect HPLC Analysis of this compound via Pre-Column Derivatization

This section outlines a theoretical protocol for the analysis of this compound using HPLC with UV or fluorescence detection after chemical derivatization. The objective of derivatization is to attach a molecule (a "tag") to the hydroxyl group of this compound that is readily detectable.[1][4]

Principle:

The hydroxyl group of this compound can be esterified using a derivatizing agent that contains a chromophore or fluorophore. The resulting ester is less volatile and can be easily detected by UV or fluorescence detectors.

Potential Derivatizing Agents:

  • For UV Detection: Benzoyl chloride, p-Nitrobenzoyl chloride.[5]

  • For Fluorescence Detection: 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Dansyl chloride.[3][5]

Theoretical Experimental Protocol: Derivatization with Fmoc-Cl for Fluorescence Detection

This protocol is a generalized procedure and would require optimization and validation for a specific sample matrix.

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile).
  • Create a series of calibration standards by diluting the stock solution.
  • For sample preparation, use a suitable extraction method (e.g., liquid-liquid extraction with a non-polar solvent for aqueous samples, or solvent extraction for solid samples) to isolate this compound from the sample matrix. The final extract should be in an aprotic solvent.

2. Derivatization Procedure:

  • To 100 µL of the standard or sample extract in a clean, dry vial, add 100 µL of a borate buffer solution (pH ~8-9).
  • Add 200 µL of a 5 mM solution of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) in acetonitrile.
  • Vortex the mixture and allow it to react at room temperature for approximately 30-60 minutes.
  • Quench the reaction by adding 100 µL of an amino acid solution (e.g., glycine or alanine) to react with the excess Fmoc-Cl.
  • The sample is now ready for HPLC analysis.

3. HPLC Conditions (Starting Point for Method Development):

ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile or Methanol
Gradient Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Fluorescence Detector (FLD)
Excitation λ ~265 nm
Emission λ ~315 nm

Data Presentation:

The quantitative data from a validated method would be summarized as follows:

ParameterExpected Performance
Retention Time (RT) Dependent on final method
Linearity (R²) > 0.995
Limit of Detection (LOD) Low µg/L to ng/L range
Limit of Quantitation (LOQ) Low to mid µg/L range
Recovery (%) 85-115%
RSD (%) < 10%

Visualization of Derivatization Workflow:

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis HPLC Analysis Sample Sample Matrix (e.g., Wine, Juice) Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Extract This compound in Aprotic Solvent Extraction->Extract Buffer Add Borate Buffer Extract->Buffer Reagent Add Fmoc-Cl (Derivatizing Agent) Buffer->Reagent Reaction Reaction at Room Temp Reagent->Reaction Quench Quench with Amino Acid Reaction->Quench Final_Sample Derivatized Sample (Fmoc-3-Octanol) Quench->Final_Sample Injection Inject into HPLC System Final_Sample->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition & Quantitation Detection->Data

Caption: Workflow for the indirect HPLC analysis of this compound via pre-column derivatization.

Gas Chromatography (GC) Methods for this compound

Gas Chromatography is the industry-standard and most widely published method for the analysis of this compound and other volatile compounds in various matrices.[2][3] It offers high resolution, speed, and sensitivity without the need for derivatization for routine quantification.

Application Note 1: Quantification of this compound in Wine using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is commonly used for analyzing volatile aroma compounds in beverages. This compound is often used as an internal standard for the quantification of other analytes, but the same methodology can be used for its own quantification.[6][7]

Principle:

Volatile compounds from a liquid sample (wine) are partitioned into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber with a specific coating is exposed to the headspace, where it adsorbs the analytes. The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and analyzed by Mass Spectrometry (MS).

Experimental Protocol

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in ethanol.
  • Prepare calibration standards in a model wine solution (e.g., 12% ethanol in water with tartaric acid) to match the sample matrix.
  • For analysis, place 5 mL of wine into a 20 mL headspace vial.
  • Add a known amount of an appropriate internal standard (e.g., 2-octanol or a deuterated analog, if this compound is the target analyte).
  • Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles into the headspace.

2. HS-SPME Procedure:

  • Seal the vial and place it in a heated autosampler tray (e.g., at 50°C).
  • Equilibrate the sample for 15 minutes with agitation.
  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C.
  • Retract the fiber and immediately introduce it into the GC injector.

3. GC-MS Conditions:

ParameterSuggested Condition
Injector Splitless mode, 250 °C
Desorption Time 3 minutes
Column DB-WAX or similar polar capillary column (e.g., 60 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50°C (hold 3 min), ramp at 3°C/min to 80°C, then at 5°C/min to 230°C (hold 6 min)[5]
Transfer Line Temp 250 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 m/z
Quantifier Ion To be determined from the mass spectrum of this compound (e.g., m/z 59, 87)

Data Presentation:

ParameterTypical Value
Retention Time (RT) ~15-20 min (column dependent)
Linearity (R²) > 0.99
Limit of Detection (LOD) < 1 µg/L
Limit of Quantitation (LOQ) ~1-5 µg/L
Application Note 2: Chiral Separation of this compound Enantiomers by GC

Since this compound is a chiral molecule, distinguishing between its (R)- and (S)-enantiomers is often important, as they can have different sensory properties. This requires a chiral stationary phase.

Principle:

The enantiomers of this compound are separated on a GC column coated with a chiral selector, typically a derivatized cyclodextrin. The enantiomers form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times. Derivatization (e.g., acetylation) can sometimes improve the separation (resolution) of the enantiomers.[4]

Experimental Protocol

1. Sample Preparation and Optional Derivatization:

  • Prepare samples as described in the previous GC method.
  • Optional Acetylation: To enhance separation, the extracted this compound can be derivatized. Evaporate the solvent from the extract, add acetic anhydride and a catalyst (e.g., pyridine), and heat gently. Quench the reaction and re-dissolve in a suitable solvent like hexane for injection. This converts the alcohol to its acetate ester.[4]

2. GC Conditions for Chiral Separation:

ParameterSuggested Condition
Injector Split mode (e.g., 20:1), 240 °C
Column Chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen at a constant pressure or flow
Oven Program Isothermal at a low temperature (e.g., 60-80°C) or a slow ramp to optimize resolution.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Data Presentation:

ParameterExpected Outcome
Retention Time (RT) Two distinct peaks for (R)- and (S)-3-Octanol (or their derivatives)
Resolution (Rs) Rs > 1.5 for baseline separation
Separation Factor (α) α > 1.05 for good enantioselectivity

Visualization of GC Analytical Workflow:

gc_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid/Solid Sample InternalStd Add Internal Standard Sample->InternalStd HS_Vial Transfer to Headspace Vial InternalStd->HS_Vial Equilibrate Equilibrate & Heat HS_Vial->Equilibrate ExposeFiber Expose SPME Fiber to Headspace Equilibrate->ExposeFiber Adsorption Adsorption of Volatiles ExposeFiber->Adsorption Desorption Thermal Desorption in GC Injector Adsorption->Desorption Separation Separation on Capillary Column (e.g., DB-WAX or Chiral) Desorption->Separation Detection MS or FID Detection Separation->Detection Quantitation Data Analysis & Quantitation Detection->Quantitation

Caption: General workflow for the analysis of this compound by HS-SPME-GC-MS.

Conclusion

For researchers, scientists, and drug development professionals, the choice of analytical methodology is critical for obtaining accurate and reliable data. While HPLC is a powerful tool for a wide range of analytes, Gas Chromatography is the superior and standard technique for the analysis of this compound due to its volatile nature.[8][9] GC-based methods, particularly those employing HS-SPME for sample preparation and MS for detection, provide the necessary sensitivity, selectivity, and robustness for both quantitative and chiral analysis. Should an HPLC method be absolutely necessary, an indirect approach via pre-column derivatization to attach a UV-active or fluorescent tag is the most viable strategy, though it requires significant method development and validation.

References

Troubleshooting & Optimization

Purification techniques for 3-Octanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Octanol from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for purifying this compound are fractional distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature and boiling points of the impurities, the required purity of the final product, and the scale of the reaction.

Q2: How do I choose the best purification method for my specific reaction mixture?

A2: Consider the following:

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.[1][2][3] It is a scalable method suitable for large quantities.

  • Column Chromatography: Best for removing impurities with similar boiling points to this compound or non-volatile impurities.[4][5] This technique separates compounds based on their differential adsorption to a stationary phase.

  • Liquid-Liquid Extraction: A useful initial purification step to remove water-soluble or acid/base-reactive impurities from the crude product mixture before proceeding with distillation or chromatography.[6]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key data is summarized in the table below.

PropertyValue
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol [7][8]
Boiling Point173-175 °C at 760 mmHg[7][9]
Melting Point-45 °C[7][9]
Density0.817-0.824 g/mL
SolubilityInsoluble in water; soluble in alcohol, ether[7]
Refractive Index1.425-1.429

Q4: What are common impurities in a this compound synthesis?

A4: Impurities can include unreacted starting materials (e.g., 3-octanone, 1-octyn-3-ol), byproducts, and solvents used in the reaction.[10] If this compound is a reactant in a subsequent reaction, such as an esterification, the unreacted alcohol itself may be considered an impurity to be removed from the product.[4]

Troubleshooting Guides

Fractional Distillation

Q: My distillation is proceeding very slowly. What can I do?

A: Slow distillation can be caused by insufficient heating or excessive heat loss.

  • Solution: Ensure the heating mantle is set to an appropriate temperature to bring the mixture to a boil. If the distillation column is exposed to drafts, wrapping it with glass wool or aluminum foil can help insulate the apparatus and maintain a proper temperature gradient.[3]

Q: The temperature is fluctuating at the collection head, and I'm not getting a clean separation.

A: This indicates an inefficient separation, which can happen if the distillation rate is too fast or the fractionating column is not suitable for the separation.

  • Solution 1: Reduce the heating to slow down the distillation rate. A rate of 10-20 drops per minute is often recommended for good separation.[1]

  • Solution 2: Ensure you are using a fractionating column (e.g., Vigreux or packed column) for liquids with close boiling points.[3] Simple distillation is only effective for liquids with boiling point differences greater than 25-70 °C.[2][3]

Q: The liquid in the distillation flask is "bumping" (boiling violently). How can I prevent this?

A: Bumping occurs when the liquid becomes superheated and boils in bursts.

  • Solution: Always add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

Column Chromatography

Q: My compound is not moving down the column.

A: This usually means the eluent (solvent system) is not polar enough to move the compound along the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using pure hexane, you can start adding small percentages of a more polar solvent like ethyl acetate.

Q: The separation between this compound and an impurity is poor, resulting in overlapping fractions.

A: This can be due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Solution 1: Optimize the solvent system using thin-layer chromatography (TLC) before running the column to find an eluent that gives good separation.

  • Solution 2: Ensure the column is packed uniformly to avoid channeling.

  • Solution 3: Do not overload the column with too much crude material.

Q: I see cracks in the silica gel bed of my column.

A: Cracks in the stationary phase will lead to poor separation as the sample will travel through these channels instead of interacting with the silica.

  • Solution: This is often caused by the column running dry. Always ensure the top of the silica gel is covered with the eluent. If cracks appear, the column needs to be repacked.

Liquid-Liquid Extraction

Q: An emulsion has formed between the organic and aqueous layers, and they are not separating.

A: Emulsions are common when the two immiscible phases are shaken too vigorously.

  • Solution 1: Allow the separatory funnel to stand for a longer period. Gentle swirling can help break the emulsion.

  • Solution 2: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

Q: I'm not sure which layer is the organic layer and which is the aqueous layer.

A: The layer with the higher density will be at the bottom.

  • Solution: Most halogenated organic solvents are denser than water, while most non-halogenated solvents are less dense. To be certain, add a few drops of water to the funnel and observe which layer it joins.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the workflow diagram. Use a round-bottom flask of an appropriate size for the volume of the crude mixture. Add a stir bar or boiling chips to the flask.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize first, reach the condenser, and collect in the receiving flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will contain lower-boiling impurities. When the temperature stabilizes near the boiling point of this compound (173-175 °C), change the receiving flask to collect the pure this compound.

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue is left in the distillation flask.

Protocol 2: Purification of this compound by Column Chromatography

This method is effective for removing impurities with polarities different from this compound.

  • Column Preparation: Pack a chromatography column with silica gel using a suitable slurry method.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chosen eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Workup and Extraction of a Reaction Mixture Containing this compound

This is a general workup procedure to remove water-soluble impurities.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Add Immiscible Solvents: Add an organic solvent in which this compound is soluble (e.g., ethyl acetate) and water.

  • Washing:

    • To remove acidic impurities, wash the organic layer with a saturated sodium bicarbonate solution.

    • To remove basic impurities, wash with a dilute acid solution (e.g., 1M HCl).

    • Wash with brine to remove residual water from the organic layer.

  • Separation: After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude this compound, which can then be further purified by distillation or chromatography.

Mandatory Visualizations

G Workflow for Fractional Distillation of this compound A 1. Assemble Fractional Distillation Apparatus B 2. Add Crude this compound and Boiling Chips to Flask A->B C 3. Heat the Mixture B->C D 4. Vapor Rises Through Fractionating Column C->D E 5. Collect Low-Boiling Impurities (Forerun) D->E F 6. Collect Pure this compound Fraction at 173-175 °C E->F G 7. Stop Distillation F->G

Caption: Workflow for Fractional Distillation of this compound.

G Workflow for Column Chromatography of this compound A 1. Pack Column with Silica Gel B 2. Load Crude This compound Sample A->B C 3. Elute with Solvent (Gradient or Isocratic) B->C D 4. Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Purified this compound G->H

Caption: Workflow for Column Chromatography of this compound.

G Workflow for Extractive Workup cluster_0 Separatory Funnel Operations cluster_1 Final Steps A 1. Add Reaction Mixture, Organic Solvent, and Water B 2. Wash with NaHCO3 (aq) A->B C 3. Wash with HCl (aq) B->C D 4. Wash with Brine C->D E 5. Separate and Collect Organic Layer D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Filter F->G H 8. Concentrate via Rotary Evaporation G->H I Crude this compound for Further Purification H->I

Caption: Workflow for Liquid-Liquid Extraction Workup.

References

Technical Support Center: Water Removal from 3-Octanol Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-octanol. Here you will find detailed protocols and data to effectively remove water from your samples, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

Water can act as an unwanted reagent or catalyst in many organic reactions, leading to side products, reduced yields, and altered reaction kinetics. In drug development and material science, the presence of water can affect the physical properties of a formulation, such as stability, crystal structure, and performance. Therefore, using anhydrous (water-free) this compound is crucial for reproducibility and achieving desired outcomes.

Q2: What are the common methods for drying this compound?

The most common methods for removing water from this compound and other similar alcohols involve:

  • Use of Solid Desiccants: Anhydrous inorganic salts or molecular sieves are added to the solvent to absorb water. The solid is then removed by filtration or decantation.

  • Azeotropic Distillation: An entrainer (another solvent) is added to form a low-boiling azeotrope with water, which is then removed by distillation.[1] Toluene is a common entrainer for drying alcohols.[2][3]

  • Chemical Reaction: Reactive agents like magnesium turnings can be used to chemically consume the water. This method is typically used for achieving very low water content.[4]

Q3: Which drying agents are most suitable for this compound?

For a secondary alcohol like this compound, the most suitable drying agents are those that are chemically inert towards alcohols and have a high capacity and efficiency for water removal.

  • 3Å Molecular Sieves: These are highly recommended for alcohols. Their 3-angstrom pore size is ideal for trapping small water molecules while excluding the larger this compound molecules.[5][6][7]

  • Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent with high capacity. It is generally unreactive towards alcohols.[2][8]

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent, suitable for sensitive compounds. However, it is slower and has a lower capacity compared to MgSO₄.[3][9]

Q4: Are there any drying agents I should avoid with this compound?

Yes. Anhydrous Calcium Chloride (CaCl₂) should be avoided for drying alcohols like this compound because it can form stable complexes with the alcohol, leading to contamination of your sample.[10][11][12]

Q5: How can I determine if my this compound sample is dry?

The most common method for quantifying trace amounts of water in organic solvents is the Karl Fischer titration . This electrochemical method is highly sensitive and accurate. For qualitative checks, you can observe the behavior of the drying agent; for instance, anhydrous sodium sulfate will change from a free-flowing powder to clumps as it absorbs water.[13]

Troubleshooting Guide

Problem: My this compound is still wet after treatment with a drying agent.

  • Possible Cause 1: Insufficient amount of drying agent.

    • Solution: Add more of the drying agent in small portions until it no longer clumps together and remains free-flowing. Refer to the data table below for the capacity of different agents.

  • Possible Cause 2: Insufficient contact time.

    • Solution: Allow the drying agent to be in contact with the this compound for a longer period. While MgSO₄ is fast, Na₂SO₄ and molecular sieves require more time (from 30 minutes to several hours or even overnight) to be fully effective.[3][14][15]

  • Possible Cause 3: The drying agent was not "activated" (in the case of molecular sieves).

    • Solution: Molecular sieves must be activated by heating to high temperatures (e.g., 250-350°C) under vacuum to remove any pre-adsorbed water before use.[16][17]

Problem: The drying agent clumped together at the bottom of the flask.

  • This is expected behavior. When anhydrous salts like MgSO₄ or Na₂SO₄ absorb water, they form hydrates, causing them to clump. This is a visual indication that water is being removed. If all of the added desiccant clumps, it may mean that more is needed.

Problem: I observed a new, unexpected peak in my analytical results (e.g., GC-MS, NMR) after drying.

  • Possible Cause 1: Reaction with the drying agent.

    • Solution: Ensure you are using an inert drying agent. Avoid acidic or basic desiccants if your compound is sensitive to them. Sodium sulfate is a good neutral option.[9] Also, avoid calcium chloride with alcohols.[10][11][12]

  • Possible Cause 2: Contamination from the drying agent.

    • Solution: Ensure the drying agent is of high purity. Fine powders of some agents can be difficult to filter completely. Consider decanting the dried liquid or filtering through a finer filter medium like Celite.

Problem: The drying agent appears to have dissolved.

  • Possible Cause: Incorrect choice of drying agent.

    • Solution: This can happen if using a highly soluble salt or an incompatible agent. For instance, calcium chloride is known to be soluble in ethanol.[10] Switch to a less soluble and inert agent like 3Å molecular sieves or anhydrous magnesium sulfate, which are not soluble in alcohols.[8]

Data Presentation

Table 1: Comparison of Common Drying Agents for this compound

Drying AgentChemical FormulaCapacity (% w/w)Efficiency (Final H₂O ppm)SpeedCompatibility with AlcoholsNotes
3Å Molecular Sieves(K₂O)ₓ(Na₂O)₁₋ₓ·Al₂O₃·2SiO₂~20%[18]Very High (<10 ppm)[19]Slow to ModerateExcellentMust be activated before use. Best for achieving very low water levels.[16] 4Å sieves should be avoided as they can absorb alcohols.[18]
Magnesium SulfateMgSO₄~100% (as heptahydrate)[8]High (~50 ppm)[19]FastGoodSlightly acidic. High capacity and rapid action make it a popular choice.[2]
Sodium SulfateNa₂SO₄~125% (as decahydrate)[9]Moderate (>100 ppm)SlowExcellentNeutral pH, good for sensitive compounds. Lower efficiency and slower than MgSO₄.[3][9]
Calcium ChlorideCaCl₂HighHighFastPoor Forms adducts with alcohols and should not be used.[10][11][12]
Calcium OxideCaOModerateHighModerateGoodBasic; can catalyze reactions like aldol condensations if carbonyls are present.

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate (MgSO₄)

  • Preparation: Place the this compound sample in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Addition of Desiccant: Add anhydrous magnesium sulfate in small portions while stirring. A common starting point is 1-2 grams per 100 mL of solvent.

  • Stirring: Stir the mixture for at least 30 minutes. If the MgSO₄ clumps together and does not appear as a fine, free-flowing powder, add more until some remains free-flowing.

  • Separation: Once drying is complete, separate the this compound from the solid desiccant.

    • Decantation: Carefully pour the liquid into a new, dry flask, leaving the solid behind.

    • Filtration: For a more complete separation, filter the mixture through a fluted filter paper or a Büchner funnel.

  • Storage: Store the dried this compound over activated 3Å molecular sieves to maintain its anhydrous state.

Protocol 2: Drying this compound with 3Å Molecular Sieves

  • Activation of Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at >250°C for at least 3 hours (preferably overnight) under vacuum. Allow to cool to room temperature in a desiccator.

  • Drying Process: Add the activated sieves to the flask containing the this compound. A typical loading is 5-10% by weight/volume (5-10 g per 100 mL).

  • Contact Time: Stopper the flask and allow it to stand for at least 12-24 hours. Occasional swirling can improve efficiency.[15] For extremely low water content, a longer period may be necessary.[19]

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves.

  • Storage: Store the dried solvent in a sealed container, preferably with a small amount of freshly activated molecular sieves at the bottom.

Visualized Workflows

Drying_Method_Selection start Start: Wet this compound Sample q_purity What is the required final purity? start->q_purity method_bulk Bulk Drying (General Use) q_purity->method_bulk Moderate method_high_purity High Purity (<50 ppm H₂O) q_purity->method_high_purity Very High desiccant_mgso4 Use Anhydrous MgSO₄ (Fast & High Capacity) method_bulk->desiccant_mgso4 desiccant_na2so4 Use Anhydrous Na₂SO₄ (Neutral & Mild) method_bulk->desiccant_na2so4 desiccant_sieves Use Activated 3Å Molecular Sieves (Very High Purity) method_high_purity->desiccant_sieves end_process Proceed to Filtration/Decantation desiccant_mgso4->end_process desiccant_na2so4->end_process desiccant_sieves->end_process

Caption: Decision workflow for selecting a drying agent.

Troubleshooting_Drying_Failure start Problem: this compound is still wet after initial drying attempt. q_agent Was sufficient drying agent used? start->q_agent q_time Was contact time long enough? q_agent->q_time Yes sol_add_agent Add more drying agent until it remains free-flowing. q_agent->sol_add_agent No q_activation If using molecular sieves, were they activated? q_time->q_activation Yes sol_increase_time Increase contact time. (e.g., stir longer or let stand overnight) q_time->sol_increase_time No sol_activate_sieves Re-activate sieves by heating under vacuum and repeat. q_activation->sol_activate_sieves No end_success Problem Resolved q_activation->end_success Yes, re-run sol_add_agent->end_success sol_increase_time->end_success sol_activate_sieves->end_success

Caption: Troubleshooting flowchart for incomplete drying.

Desiccant_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_separation Separation start Wet this compound add_desiccant Add Activated/Anhydrous Drying Agent start->add_desiccant stir Stir or let stand for required contact time add_desiccant->stir check Check for free-flowing desiccant (if applicable) stir->check check->add_desiccant More Agent Needed filter Filter or Decant check->filter Drying Complete collect Collect Dry this compound filter->collect end_product Anhydrous this compound collect->end_product

Caption: Experimental workflow for drying with a solid desiccant.

References

Technical Support Center: 3-Octanol Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 3-Octanol during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, a secondary alcohol, is oxidation. Exposure to atmospheric oxygen can convert this compound into its corresponding ketone, 3-Octanone. This conversion can be accelerated by factors such as elevated temperatures, exposure to light, and the presence of metal ion catalysts.

Q2: What are the signs of this compound degradation?

A2: Degradation of this compound to 3-Octanone can be subtle. Initial signs may include a change in the odor profile, as 3-Octanone has a different scent. For quantitative assessment, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are necessary to detect the presence of 3-Octanone.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dark place. The container should be tightly sealed and the headspace filled with an inert gas, such as nitrogen or argon, to displace oxygen. For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and tocopherols (Vitamin E). The choice and concentration of the antioxidant may depend on the specific application and regulatory requirements.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in odor of stored this compound. Oxidation of this compound to 3-Octanone.1. Perform a purity analysis using GC-MS to quantify the level of 3-Octanone.2. If the purity is compromised, consider purifying the this compound by distillation.3. Review storage procedures and ensure proper inert gas blanketing and temperature control.
Inconsistent experimental results using stored this compound. Presence of impurities, likely 3-Octanone, which may interfere with the reaction or assay.1. Analyze the purity of the this compound lot using a validated analytical method.2. If impurities are detected, use a fresh, unopened container of this compound for critical experiments.3. Implement a routine quality control check for stored this compound.
Visible discoloration or particulate formation. Advanced degradation or contamination.1. Do not use the material. 2. Dispose of the material according to safety guidelines.3. Investigate the source of contamination in the storage container or handling process.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for this compound Storage

Objective: To minimize the exposure of this compound to atmospheric oxygen during storage.

Materials:

  • Container of this compound

  • Cylinder of high-purity nitrogen or argon with a regulator

  • Tubing

  • Septum or other means to introduce gas without fully opening the container

Procedure:

  • Before opening the this compound container, ensure the inert gas supply is ready.

  • If transferring this compound to a new container, first purge the receiving vessel with the inert gas for 1-2 minutes to displace any air.

  • After dispensing the required amount of this compound, insert the tubing from the inert gas cylinder into the headspace of the storage container.

  • Gently flush the headspace with a slow stream of inert gas for 30-60 seconds. The goal is to displace the air, not to pressurize the container.

  • Quickly and tightly seal the container while maintaining a positive pressure of the inert gas.

  • Store the container in a cool, dark place.

Protocol 2: Purity Assessment of this compound by GC-MS

Objective: To detect and quantify the presence of the oxidation product, 3-Octanone, in a this compound sample.

Instrumentation and Columns:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable for separating this compound and 3-Octanone.

Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare a standard solution of 3-Octanone in the same solvent at a known concentration (e.g., 100 ppm) for identification and quantification.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MSD Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Scan Range: m/z 35-350

Data Analysis:

  • Identify the peaks for this compound and 3-Octanone based on their retention times and mass spectra by comparing them to the standard and library data.

  • Quantify the amount of 3-Octanone in the sample by comparing the peak area to that of the known standard.

Visualizations

Oxidation_Pathway This compound This compound 3-Octanone 3-Octanone This compound->3-Octanone Oxidation Oxygen (O2) Oxygen (O2) Oxygen (O2)->3-Octanone Heat/Light Heat/Light Heat/Light->3-Octanone

Caption: Oxidation pathway of this compound to 3-Octanone.

Troubleshooting_Workflow cluster_observe Observation cluster_action Action Odor_Change Change in Odor? GCMS_Analysis Perform GC-MS Analysis Odor_Change->GCMS_Analysis Yes Use_New Use Fresh Stock Odor_Change->Use_New No Check_Storage Review Storage Conditions GCMS_Analysis->Check_Storage Impurity Detected Purify Consider Purification Check_Storage->Purify Check_Storage->Use_New

Caption: Troubleshooting workflow for suspected this compound degradation.

Storage_Best_Practices Store_Cool Store in a Cool, Dark Place Inert_Gas Blanket with Inert Gas Store_Cool->Inert_Gas Tight_Seal Ensure Tightly Sealed Container Inert_Gas->Tight_Seal Add_Antioxidant Consider Adding Antioxidant (e.g., BHT) Tight_Seal->Add_Antioxidant Regular_Testing Regularly Test Purity Add_Antioxidant->Regular_Testing

Caption: Best practices for storing this compound to prevent oxidation.

Optimizing reaction conditions for 3-Octanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3-octanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the Grignard reaction and the reduction of a ketone.

  • Grignard Reaction: This involves the reaction of propanal with a pentylmagnesium halide (such as pentylmagnesium bromide or iodide).[1] This method builds the carbon skeleton and creates the alcohol in a single key step.

  • Reduction of 3-Octanone: This method involves the reduction of the ketone 3-octanone using a reducing agent like sodium borohydride (NaBH₄) to yield this compound.[2][3]

Q2: Which synthesis method should I choose?

A2: The choice of method depends on the availability of starting materials and the desired scale of the reaction.

  • Choose the Grignard reaction if propanal and a suitable pentyl halide are readily available. It is an excellent method for forming the carbon-carbon bond and the alcohol simultaneously.

  • Opt for the reduction of 3-octanone if 3-octanone is your available starting material. This method is often straightforward, with high yields and relatively simple workup procedures.[2]

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary based on the chosen method and optimization of reaction conditions.

  • Grignard Reaction: Yields for Grignard reactions can range from 50% to over 80%, depending on the purity of reagents and the control of reaction conditions.

  • Reduction of 3-Octanone: The reduction of 3-octanone with sodium borohydride can be very efficient, with reported yields of approximately 79%.[2]

Q4: What are the key safety precautions when synthesizing this compound?

A4: Both synthesis routes require specific safety measures.

  • Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction can be exothermic, so proper temperature control is essential.

  • Reduction with Sodium Borohydride: Sodium borohydride reacts with acidic and protic solvents to release flammable hydrogen gas. The reaction should be performed in a well-ventilated fume hood, and the quenching step should be done carefully and slowly.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques can be used to verify the synthesis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule. For this compound, you would expect a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (CHO-H) around δ 3.47 ppm in the ¹H NMR spectrum.[2]

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of an alcohol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity of the sample, while MS will show the molecular ion peak and fragmentation pattern consistent with this compound.

Synthesis Methods Overview

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis propanal Propanal grignard_intermediate Alkoxide Intermediate propanal->grignard_intermediate 1. Ether pentyl_mgbr Pentylmagnesium Bromide pentyl_mgbr->grignard_intermediate 1. Ether grignard_product This compound grignard_intermediate->grignard_product 2. H3O+ Workup octanone 3-Octanone reduction_product This compound octanone->reduction_product Ethanol/Water nabh4 Sodium Borohydride (NaBH4) nabh4->reduction_product Ethanol/Water Troubleshooting_Workflow start Problem with this compound Synthesis check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No grignard_path Grignard Synthesis? check_yield->grignard_path Yes purification Optimize purification (fractional distillation, chromatography) check_purity->purification Yes end Successful Synthesis check_purity->end No grignard_initiation Check for reaction initiation issues (moisture, Mg activation) grignard_path->grignard_initiation Yes reduction_path Ketone Reduction? grignard_path->reduction_path No grignard_sides Minimize side reactions (slow addition, low temp) grignard_initiation->grignard_sides grignard_sides->check_purity reduction_incomplete Check for incomplete reaction (fresh NaBH4, sufficient time) reduction_path->reduction_incomplete Yes reduction_incomplete->check_purity reduction_workup Optimize workup (use brine for emulsions) purification->end Reduction_Workflow start Dissolve 3-Octanone in Ethanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 solution in portions cool->add_nabh4 add_nh4oh Add NH4OH add_nabh4->add_nh4oh stir Stir at RT for 3h add_nh4oh->stir concentrate Concentrate in vacuo stir->concentrate extract Partition with CHCl3/H2O and Extract concentrate->extract wash Wash with HCl then Brine extract->wash dry Dry over MgSO4 wash->dry distill Purify by Vacuum Distillation dry->distill end Pure this compound distill->end

References

Troubleshooting peak tailing of 3-Octanol in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing of 3-Octanol in their gas chromatography (GC) analyses.

Troubleshooting Guide: Peak Tailing of this compound

Q1: What are the most common causes of peak tailing for this compound in my GC analysis?

Peak tailing for polar analytes like this compound is a common chromatographic issue that can compromise the accuracy and precision of your results.[1][2] The primary causes can be broadly categorized into three areas: interactions with active sites in the system, issues with the chromatographic setup, and problems with the sample itself.

Key factors include:

  • Active Sites: Polar analytes like alcohols can interact with active sites within the GC system, such as exposed silanol groups on the column, liner, or contaminants.[3][4]

  • Column Issues: Contamination of the column, particularly at the inlet end, can lead to peak tailing.[3][5][6] Degradation of the stationary phase is another common culprit.[7]

  • Inlet Problems: A contaminated or incorrect type of inlet liner can cause issues.[8][9] Improper column installation within the inlet is also a frequent cause.[10][11][12]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][7][13]

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[8]

Q2: My this compound peak is tailing. Where should I start my troubleshooting?

A systematic approach is crucial for efficiently identifying the source of peak tailing. Start by examining the chromatogram for clues. If all peaks are tailing, it often points to a physical issue with the setup, whereas if only the this compound peak (or other polar compounds) is tailing, it suggests a chemical interaction problem.[12][14]

Here is a recommended troubleshooting workflow:

  • Inject a Non-Polar Compound: Inject a hydrocarbon standard (e.g., methane or butane).[14][15] If this peak does not tail, the issue is likely due to chemical interactions with your polar analyte. If it does tail, there is likely a physical problem with your system (e.g., a flow path obstruction or poor column installation).

  • Inlet Maintenance: The inlet is a common source of problems.[15]

    • Replace the inlet liner, septum, and O-ring.[8][9]

    • Ensure you are using a deactivated liner appropriate for analyzing polar compounds.[2][10]

  • Column Maintenance:

    • Trim 10-20 cm from the front of the column to remove any non-volatile residues or damaged stationary phase.[7][10][11]

    • If trimming does not resolve the issue, consider baking out the column according to the manufacturer's instructions to remove contaminants.[5]

  • Check Column Installation:

    • Verify that the column is installed at the correct height in the inlet and detector.[10][11][12] An improper installation can create dead volume and cause peak tailing.[12]

    • Ensure the column cuts are clean and at a 90-degree angle.[10][11] A poor cut can introduce turbulence.[11]

  • Method Parameters:

    • Review your injection volume to ensure you are not overloading the column.[7][13] Try injecting a smaller volume or a more dilute sample.

    • Check that the inlet temperature is sufficient to ensure complete vaporization of this compound.[12]

Q3: How does column choice affect the peak shape of this compound?

The choice of GC column is critical for achieving symmetrical peaks for polar compounds like this compound.

  • Stationary Phase Polarity: For polar analytes, a polar stationary phase is generally recommended based on the "like dissolves like" principle. Using a non-polar column can sometimes lead to interactions between the polar analyte and any active sites on the column.

  • Column Deactivation: Using a highly deactivated column is essential to minimize interactions with residual silanol groups.[2][16] Look for columns that are specifically "end-capped" to reduce these interactions.[2]

  • Film Thickness: A thicker film can help to shield the analyte from active sites on the fused silica surface.

For this compound analysis, common stationary phases include:

  • WAX phases (polyethylene glycol): These are highly polar and are a good choice for analyzing alcohols.

  • "624" type phases (6% cyanopropylphenyl / 94% dimethylpolysiloxane): These are intermediate polarity columns often used for volatile organic compounds, including alcohols.[17]

Frequently Asked Questions (FAQs)

Q: Can a dirty syringe cause peak tailing for this compound?

A: While less common than inlet or column issues, a dirty syringe can contribute to peak shape problems. If the syringe is not properly cleaned between injections, residual material can be slowly released during the next injection, leading to a tailing peak. It is good practice to have a robust syringe cleaning procedure as part of your method.

Q: I've performed all the recommended maintenance, but my this compound peak is still tailing. What else could be the problem?

A: If you have addressed the common issues, consider these less frequent causes:

  • Gas Purity: Impurities in the carrier gas can contaminate the column over time, creating active sites. Ensure you are using high-purity gas and that your gas traps are functioning correctly.

  • System Leaks: A small leak in the system can affect flow rates and lead to peak distortion. Perform a leak check to rule this out.

  • Detector Issues: While less likely to cause tailing for a single peak, a contaminated or improperly configured detector can sometimes contribute to peak shape problems.[5]

Q: How can I quantitatively assess the improvement in peak shape after troubleshooting?

A: The tailing factor (Tf) or asymmetry factor (As) is used to measure peak tailing. A value of 1 indicates a perfectly symmetrical peak. A value greater than 1.5 is generally considered significant tailing that requires investigation.[10] You can use your chromatography data system (CDS) to calculate this value before and after performing troubleshooting steps to quantify the improvement.

Quantitative Data Summary

Troubleshooting ActionParameter MeasuredTypical Improvement
Trimming 10-20 cm from the column inletTailing Factor (Asymmetry Factor)Reduction towards 1.0 (symmetrical peak)
Replacing the inlet liner with a deactivated linerPeak Area Reproducibility (%RSD)Improvement in precision
Reducing injection volumePeak WidthNarrower peaks

Experimental Protocols

Protocol 1: Column Trimming

  • Cool the GC oven and inlet.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer, make a clean, 90-degree cut approximately 10-20 cm from the inlet end of the column.

  • Inspect the cut under a magnifier to ensure it is clean and square.

  • Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Condition the column according to the manufacturer's recommendations before analysis.

Protocol 2: Inlet Liner Replacement

  • Cool the GC inlet to a safe temperature.

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the retaining nut and septum.

  • Using forceps, remove the old inlet liner.

  • Inspect the inlet for any visible contamination and clean if necessary.

  • Insert a new, deactivated liner of the appropriate type for your application.

  • Replace the O-ring and septum, and tighten the retaining nut.

  • Restore the carrier gas flow and perform a leak check.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 a1_yes Likely a Physical Issue (Flow Path Problem) q1->a1_yes Yes a1_no Likely a Chemical Issue (Active Sites) q1->a1_no No p1 Check Column Installation (Height, Cut Quality) a1_yes->p1 c1 Perform Inlet Maintenance (Use Deactivated Liner) a1_no->c1 p2 Perform Inlet Maintenance (Replace Liner, Septum, O-ring) p1->p2 p3 Check for System Leaks p2->p3 end_node Problem Resolved p3->end_node c2 Perform Column Maintenance (Trim 10-20cm from inlet) c1->c2 c3 Check for Sample Overload (Reduce Injection Volume) c2->c3 c4 Verify Solvent Compatibility c3->c4 c4->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

References

Addressing matrix effects in 3-Octanol analysis from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-octanol in complex matrices.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing step-by-step solutions.

Question: I am observing poor peak shape and inconsistent retention times for this compound in my GC-MS analysis. What are the likely causes and how can I fix this?

Answer:

Poor peak shape (e.g., tailing, fronting, or split peaks) and retention time shifts for this compound are common issues when analyzing complex samples. These problems often stem from matrix effects or issues with the gas chromatography (GC) system.

Potential Causes and Solutions:

  • Active Sites in the GC System: this compound, being a polar alcohol, can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or transfer line. This can lead to peak tailing and reduced signal intensity.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner regularly, especially after analyzing many complex samples.

      • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions before analysis.

      • Analyte Protectants: In some cases, co-injecting "analyte protectants" with your sample can mask active sites and improve peak shape.[1]

  • Matrix-Induced Signal Enhancement: In GC-MS, co-eluting matrix components can "protect" the analyte from degradation or adsorption at active sites in the injector, leading to an enhanced signal and potentially altered peak shape.[2][3] This effect can vary between samples, causing inconsistent results.

    • Solution:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for predictable matrix effects.

      • Sample Dilution: Diluting your sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.

  • Improper GC Parameters: Suboptimal GC conditions can lead to poor chromatography.

    • Solution:

      • Optimize Oven Temperature Program: Ensure your temperature ramp is appropriate for the separation of this compound from other matrix components. A slower ramp rate around the elution time of this compound can improve resolution.

      • Check Carrier Gas Flow Rate: Verify that the carrier gas (typically helium) flow rate is set correctly for your column dimensions and method.

Question: My quantitative results for this compound are highly variable and not reproducible. How can I improve the accuracy and precision of my measurements?

Answer:

High variability in quantitative results is a strong indicator of uncompensated matrix effects. Matrix components can either enhance or suppress the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2]

Solutions to Improve Accuracy and Precision:

  • Implement an Internal Standard: Using an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and matrix effects.

    • Structural Analogue IS: A non-isotopically labeled compound with similar chemical properties to this compound can be used. For example, 2-octanol or 1-octanol have been used in methods analyzing for similar compounds.

    • Stable Isotope-Labeled (SIL) IS: This is the gold standard for internal standards. A deuterated version of this compound (e.g., this compound-d3) will have nearly identical extraction and chromatographic behavior to the unlabeled analyte, providing the most accurate correction for matrix effects.[4]

  • Optimize Sample Preparation: The goal is to remove as much of the interfering matrix as possible while efficiently extracting this compound.

    • Headspace-Solid Phase Microextraction (HS-SPME): This is an excellent technique for extracting volatile and semi-volatile compounds like this compound from complex matrices, as it leaves non-volatile matrix components behind. Method optimization is key (see Experimental Protocols section).

    • Solvent Extraction with Cleanup: If performing a liquid extraction, consider adding a cleanup step such as solid-phase extraction (SPE) to remove interfering compounds.

  • Use Matrix-Matched Calibration: As mentioned previously, preparing your calibrants in a blank matrix extract helps to ensure that the standards and samples experience similar matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A1: The matrix refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects occur when these other components interfere with the analysis of this compound, causing either an artificially high (enhancement) or low (suppression) signal.[2] This is a significant problem because it can lead to inaccurate and unreliable quantitative results. In GC-MS analysis of semi-volatile compounds like this compound, a "matrix-induced signal enhancement" is often observed. This happens when co-extracted matrix components mask active sites in the GC inlet, preventing the degradation or adsorption of this compound and leading to a stronger signal compared to a clean standard.[2][3]

Q2: What is the best way to prepare complex samples like beverages or food for this compound analysis?

A2: Headspace-Solid Phase Microextraction (HS-SPME) is a highly effective and widely used technique for the analysis of volatile and semi-volatile compounds like this compound in complex food and beverage matrices.[5] It is a solvent-free method that extracts the analytes from the headspace above the sample, leaving non-volatile matrix components behind. This significantly reduces the amount of matrix introduced into the GC-MS system, thereby minimizing matrix effects. Key parameters to optimize for HS-SPME include the fiber coating, incubation temperature and time, and the addition of salt.

Q3: I don't have a stable isotope-labeled internal standard for this compound. What are my other options?

A3: While a stable isotope-labeled internal standard is ideal, there are other effective strategies if one is not available:

  • Use a Structural Analogue: Choose a compound that is chemically similar to this compound but not present in your samples. Good candidates could be other C8 alcohols like 2-octanol or isomers of nonanol.

  • Matrix-Matched Calibration: This involves preparing your calibration curve in a blank matrix that is representative of your samples. This approach helps to compensate for systematic matrix effects.[6]

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample. It is a very accurate way to correct for matrix effects but is more labor-intensive as each sample requires multiple analyses.

Q4: How can I quantify the extent of matrix effects in my method?

A4: The matrix effect can be quantified by comparing the response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The matrix effect percentage can be calculated using the following formula:

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression. A value between -20% and 20% is often considered acceptable, though this can depend on the specific application.

Quantitative Data on Matrix Effects

Analyte ClassMatrixMatrix Effect ObservedPercentage of Analytes with Strong Effect
PesticidesApplesStrong Enhancement73.9%
PesticidesGrapesStrong Enhancement77.7%
PesticidesSpelt KernelsStrong Suppression82.1%
PesticidesSunflower SeedsStrong Suppression65.2%

Data adapted from a study on pesticide residue analysis, illustrating the variability of matrix effects across different food types.[7][8]

Another study on the analysis of the polar compound AMPA noted signal suppression of over 50% in certain commodities when analyzed by LC-MS/MS.[6] This further emphasizes that matrix effects can be significant and matrix-dependent.

Experimental Protocols

Protocol 1: Analysis of this compound in a Beverage Matrix using HS-SPME-GC-MS

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Sample Preparation:

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
  • Add 1.5 g of sodium chloride (NaCl) to the vial. The salt increases the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
  • If using an internal standard, spike the sample with an appropriate amount of the IS solution (e.g., 10 µL of a 10 µg/mL solution of 2-octanol in methanol).
  • Immediately seal the vial with a PTFE-faced silicone septum and cap.

2. HS-SPME Procedure:

  • Place the vial in the autosampler tray, which is equipped with a heating and agitation module.
  • Incubate the sample at 40°C for 20 minutes with agitation to allow for equilibration of this compound between the sample and the headspace.
  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C to extract the volatile compounds.

3. GC-MS Parameters:

  • Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
  • Column: Use a mid-polar capillary column, such as a DB-WAX or ZB-WAX (60 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp 1: Increase to 150°C at a rate of 4°C/min.
  • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Transfer Line Temperature: 240°C.
  • Acquisition Mode: Scan from m/z 40 to 350. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to improve sensitivity and selectivity. Key ions for this compound include m/z 59, 87, and 102.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) for this compound

This protocol outlines the general workflow for SIDA. A deuterated this compound internal standard (e.g., this compound-d3) is required. As this is often not commercially available, custom synthesis may be necessary.[9][10][11][12]

1. Synthesis of Deuterated this compound (Conceptual):

  • A common method for synthesizing deuterated alcohols is the reduction of the corresponding ketone (in this case, 3-octanone) using a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4).[9]

2. Sample Preparation and Analysis:

  • Add a known amount of the deuterated this compound internal standard to the sample at the very beginning of the sample preparation process.
  • Perform the sample extraction as described in Protocol 1 (HS-SPME) or another suitable method.
  • Analyze the sample by GC-MS.
  • Create a calibration curve by plotting the ratio of the peak area of the native this compound to the peak area of the deuterated internal standard against the concentration of the native this compound.
  • Quantify the amount of this compound in the samples using this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample Complex Sample (e.g., Beverage) vial Add Sample to Headspace Vial sample->vial salt Add NaCl vial->salt is Spike with Internal Standard salt->is seal Seal Vial is->seal incubate Incubate and Agitate (e.g., 40°C, 20 min) seal->incubate extract Expose SPME Fiber (e.g., 30 min) incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (MS) separate->detect data Data Analysis and Quantification detect->data

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape or Inconsistent Retention Time? active_sites Active Sites in GC System start->active_sites matrix_effects Matrix-Induced Enhancement start->matrix_effects gc_params Suboptimal GC Parameters start->gc_params deactivated_liner Use Deactivated Liner active_sites->deactivated_liner column_cond Condition Column active_sites->column_cond matrix_cal Matrix-Matched Calibration matrix_effects->matrix_cal sample_dilution Dilute Sample matrix_effects->sample_dilution optimize_temp Optimize Oven Program gc_params->optimize_temp check_flow Check Carrier Gas Flow gc_params->check_flow

References

Technical Support Center: Stability of 3-Octanol in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of 3-octanol in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term stability of this compound in solution?

A1: The primary stability concern for this compound, a secondary alcohol, is its potential oxidation to form 3-octanone. Other potential degradation pathways include dehydration to form octenes or etherification if stored in an alcohol solvent like methanol, particularly in the presence of acidic or basic catalysts. The rate of degradation is influenced by storage temperature, light exposure, the presence of oxygen, and the chemical nature of the solvent itself.

Q2: Which solvent system is generally recommended for long-term storage of this compound?

A2: For optimal stability, a non-reactive, aprotic solvent with low water content is recommended. Acetonitrile is often a suitable choice due to its relatively inert nature. It is crucial to use high-purity, dry solvents and to store solutions in tightly sealed containers, protected from light, and at reduced temperatures (e.g., 4°C or -20°C) to minimize degradation.

Q3: Can I use DMSO as a solvent for long-term studies of this compound?

A3: While DMSO is an excellent solvent for many compounds, it can act as an oxidizing agent, particularly at elevated temperatures or in the presence of acidic impurities. This can lead to the oxidation of this compound to 3-octanone. Therefore, for long-term studies where the integrity of this compound is critical, the use of DMSO should be carefully evaluated and monitored. If DMSO must be used, storage at low temperatures is highly recommended.

Q4: How does water content in the solvent affect the stability of this compound?

A4: The presence of water can influence the stability of this compound. In some cases, it may facilitate hydrolysis of any reactive intermediates or, depending on the solvent, alter the polarity and reactivity of the system. It is generally best practice to use solvents with low water content for long-term stability studies to ensure reproducibility and minimize potential side reactions.

Q5: What are the signs of this compound degradation in my stored samples?

A5: Visual signs of degradation are unlikely unless significant degradation to colored impurities has occurred. The most reliable way to detect degradation is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of a new peak corresponding to 3-octanone or other degradation products, along with a decrease in the peak area of this compound, indicates degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peak in chromatogram (e.g., GC-MS, HPLC) of a stored this compound solution. Oxidation of this compound to 3-octanone.- Confirm the identity of the new peak using a 3-octanone standard. - Review storage conditions: check for exposure to air (oxygen), elevated temperatures, or light. - If using DMSO, consider its potential as an oxidant.
Decrease in this compound concentration over time. Degradation of this compound.- Quantify the loss of this compound against a freshly prepared standard. - Analyze for the presence of expected degradation products (e.g., 3-octanone). - Re-evaluate the suitability of the chosen solvent and storage conditions. Consider switching to a more inert solvent and storing at a lower temperature.
Inconsistent results between different batches of stored solutions. Variability in solvent quality (e.g., water content, impurities), storage conditions, or container closure.- Use high-purity, anhydrous solvents from a reliable source. - Ensure consistent and well-controlled storage conditions (temperature, light protection) for all samples. - Use high-quality, inert containers with tight-fitting seals.
Formation of an unexpected ether peak when using methanol as a solvent. Acid or base-catalyzed etherification of this compound with methanol.- Check the pH of the solvent and starting material. Neutralize if necessary. - Avoid acidic or basic contaminants. - Consider using a non-alcoholic solvent if etherification is a concern.

Quantitative Data Summary

Solvent System Time Point This compound Purity (%) Major Degradant (%) Degradation Product
Acetonitrile 0 Months99.9< 0.1-
6 Months99.50.43-Octanone
12 Months99.00.93-Octanone
24 Months98.21.73-Octanone
Methanol 0 Months99.9< 0.1-
6 Months99.20.73-Octanone, Methyl 3-octyl ether
12 Months98.51.43-Octanone, Methyl 3-octyl ether
24 Months97.02.83-Octanone, Methyl 3-octyl ether
DMSO 0 Months99.9< 0.1-
6 Months98.81.13-Octanone
12 Months97.52.43-Octanone
24 Months95.24.63-Octanone

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound
  • Solution Preparation:

    • Prepare a stock solution of this compound at the desired concentration (e.g., 1 mg/mL) in the chosen solvent system (Acetonitrile, Methanol, or DMSO).

    • Use high-purity this compound (≥99%) and anhydrous grade solvents.

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, inert vials (e.g., amber glass vials with PTFE-lined caps) to avoid repeated freeze-thaw cycles of the bulk solution.

    • Tightly seal the vials.

    • Store the vials under the desired long-term storage conditions (e.g., 4°C or -20°C) and protected from light.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • GC-MS: A suitable method would involve a non-polar capillary column and a temperature gradient to separate this compound from potential degradation products like 3-octanone.

    • HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile and water could be used.

  • Data Analysis:

    • At each time point, determine the purity of this compound and quantify any degradation products by comparing peak areas to a freshly prepared standard solution of this compound.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Stress: Expose a solid or solution sample of this compound to high temperatures (e.g., 80°C).

    • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • After exposure to the stress conditions, neutralize the acidic and basic samples.

    • Analyze all stressed samples using the developed analytical method (GC-MS or HPLC) to identify and quantify any degradation products.

Visualizations

experimental_workflow prep Solution Preparation (this compound in Solvent) aliquot Aliquoting into Vials prep->aliquot storage Long-Term Storage (Controlled Conditions) aliquot->storage sampling Sampling at Time Points (0, 3, 6, 12, 24 months) storage->sampling analysis Analytical Testing (GC-MS or HPLC) sampling->analysis data Data Analysis (Purity & Degradation) analysis->data degradation_pathways octanol This compound octanone 3-Octanone octanol->octanone Oxidation (O2, DMSO) octene Octenes octanol->octene Dehydration (Acid/Heat) ether Methyl 3-octyl ether octanol->ether Etherification (Methanol, Acid)

References

Validation & Comparative

3-Octanol vs. 1-Octanol: A Comparative Guide to Partition Coefficient Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The octanol-water partition coefficient (LogP) is a critical parameter in the fields of medicinal chemistry, pharmacology, and environmental science. It describes the lipophilicity of a compound and its potential to permeate biological membranes, a key factor in drug absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the partition coefficients of two structural isomers, 3-Octanol and 1-Octanol, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and 1-Octanol are eight-carbon aliphatic alcohols, differing only in the position of the hydroxyl group. This subtle structural difference influences their physicochemical properties, including their partition coefficients. 1-Octanol, a primary alcohol, exhibits a slightly higher lipophilicity, as indicated by its experimentally determined LogP value of 3.00. In contrast, the secondary alcohol this compound has a predicted LogP of 2.8, suggesting it is marginally more hydrophilic. This difference, though small, can have significant implications for their behavior in biological and environmental systems.

Data Presentation: Quantitative Comparison

The following table summarizes the key physicochemical properties and partition coefficients of this compound and 1-Octanol.

PropertyThis compound1-Octanol
Molecular Formula C₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol 130.23 g/mol
Structure Secondary AlcoholPrimary Alcohol
LogP (Octanol/Water) 2.8 (Predicted) [1]3.00 (Experimental)
Boiling Point 173-175 °C[1]195 °C
Melting Point -45 °C[1]-16 °C
Water Solubility Insoluble[1]0.3 g/L

Understanding the Partition Coefficient (LogP)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For the octanol-water system, it is defined as:

P = [Solute]ₒ꜀ₜₐₙₒₗ / [Solute]𝓌ₐₜₑᵣ

Due to the wide range of P values, it is more convenient to use the logarithmic form, LogP.[2]

  • A positive LogP value indicates a preference for the lipid (octanol) phase, suggesting higher lipophilicity.

  • A negative LogP value indicates a preference for the aqueous (water) phase, suggesting higher hydrophilicity.

  • A LogP value of zero suggests the compound partitions equally between the two phases.[2]

The structural difference between 1-Octanol and this compound accounts for the variance in their LogP values. In 1-Octanol, the hydroxyl group is at the terminus of the carbon chain, making it more accessible for hydrogen bonding with water. However, the long, uninterrupted alkyl chain dominates, leading to its overall lipophilic character. In this compound, the hydroxyl group is located more centrally, slightly disrupting the continuous hydrophobic chain and leading to a minor decrease in its lipophilicity compared to 1-Octanol.

Experimental Protocols for LogP Determination

Several methods are employed to determine the octanol-water partition coefficient. The two most common and reliable methods are the Shake-Flask method and High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method (OECD 107)

This is the classical and most reliable method for LogP determination.[3]

Methodology:

  • Preparation of Phases: Equal volumes of 1-octanol and water are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.

  • Dissolution of Solute: A known amount of the solute (this compound or 1-Octanol) is dissolved in one of the pre-saturated phases.

  • Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a predetermined period to allow the solute to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV/VIS spectroscopy, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is then determined by taking the logarithm of P.

Shake_Flask_Method cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis p1 Mix 1-Octanol and Water p2 Shake to Saturate p1->p2 p3 Separate Phases p2->p3 part1 Dissolve Solute in One Phase p3->part1 Pre-saturated Phases part2 Mix with Other Phase part1->part2 part3 Shake to Equilibrate part2->part3 part4 Allow Phases to Separate part3->part4 a1 Measure Solute Concentration in Each Phase (e.g., UV/VIS, GC) part4->a1 Separated Phases a2 Calculate P = [Octanol]/[Water] a1->a2 a3 Calculate LogP a2->a3

Caption: Workflow of the Shake-Flask method for determining the octanol-water partition coefficient.

HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, automated alternative for estimating LogP values.

Methodology:

  • Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention times (tᵣ) of these standards are recorded.

  • Correlation: A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values of the standards. The retention factor k' is calculated as k' = (tᵣ - t₀) / t₀, where t₀ is the dead time.

  • Sample Analysis: The compound of interest (this compound or 1-Octanol) is injected into the HPLC system under the same conditions, and its retention time is measured.

  • LogP Determination: The LogP of the sample is determined by interpolating its log k' value onto the calibration curve.

HPLC_Method cluster_setup System Setup cluster_cal Calibration cluster_analysis Sample Analysis s1 RP-HPLC System with Nonpolar Stationary Phase s2 Polar Mobile Phase s1->s2 c1 Inject Standards with Known LogP Values c2 Measure Retention Times (tᵣ) c1->c2 c3 Calculate log k' c2->c3 c4 Plot log k' vs. Known LogP c3->c4 a4 Determine LogP from Calibration Curve c4->a4 Calibration Curve a1 Inject Sample (e.g., this compound) a2 Measure Retention Time (tᵣ) a1->a2 a3 Calculate log k' a2->a3 a3->a4

Caption: Workflow of the HPLC method for determining the octanol-water partition coefficient.

Conclusion

The choice between this compound and 1-Octanol in research and development may be influenced by their differing lipophilicity. While both are predominantly lipophilic, 1-Octanol's higher LogP suggests it will have a greater affinity for nonpolar environments. This seemingly minor difference can impact factors such as membrane permeability, soil sorption, and bioaccumulation. The experimental methods outlined in this guide provide robust frameworks for the accurate determination of these crucial physicochemical parameters, enabling informed decisions in drug design and environmental risk assessment.

References

Comparative Analysis of 3-Octanol Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences, providing detailed information about molecular structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of 3-octanol and its positional isomers: 1-octanol, 2-octanol, and 4-octanol. Understanding the distinct NMR spectral features of these isomers is crucial for their unambiguous identification and characterization in various research and development settings.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 1-octanol, 2-octanol, this compound, and 4-octanol. The data has been compiled from various sources and provides a basis for distinguishing between these isomers. Note that chemical shifts can be influenced by the solvent used.

Table 1: ¹H NMR Chemical Shift (δ) Data for Octanol Isomers (in ppm)

Proton 1-Octanol (CDCl₃) 2-Octanol (CDCl₃) This compound (CDCl₃) [1]4-Octanol (CDCl₃) [2]
H-1 3.64 (t)3.80 (sextet)--
H-2 1.57 (quintet)1.45 (m)1.45 (m)1.40 (m)
H-3 1.30 (m)1.29 (m)3.52 (quintet)1.40 (m)
H-4 1.30 (m)1.29 (m)1.45 (m)3.58 (quintet)
H-5 1.30 (m)1.29 (m)1.31 (m)1.31 (m)
H-6 1.30 (m)1.29 (m)1.31 (m)1.31 (m)
H-7 1.30 (m)1.29 (m)1.31 (m)1.31 (m)
H-8 0.88 (t)0.89 (t)0.90 (t)0.91 (t)
-OH ~1.3 (br s)~1.6 (br s)~1.69 (br s)~1.59 (br s)
Other 1.18 (d, CH₃ at C2)0.94 (t, CH₃ of ethyl)0.91 (t, CH₃ of propyl)

Note: 't' denotes a triplet, 'd' a doublet, 'quintet' a five-line multiplet, 'sextet' a six-line multiplet, 'm' a multiplet, and 'br s' a broad singlet. Coupling constants (J) are typically in the range of 6-8 Hz for alkyl chains.

Table 2: ¹³C NMR Chemical Shift (δ) Data for Octanol Isomers (in ppm)

Carbon 1-Octanol (CDCl₃) [3]2-Octanol (CDCl₃) This compound (CDCl₃) 4-Octanol (CDCl₃)
C-1 63.1168.129.936.5
C-2 32.8023.374.229.4
C-3 25.7439.236.922.9
C-4 29.4025.525.572.8
C-5 29.2931.831.931.9
C-6 31.8229.222.725.5
C-7 22.6722.614.114.0
C-8 14.1214.09.914.0

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of octanol isomers.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the octanol isomer into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert several times to ensure complete dissolution and mixing.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover all proton signals.

  • Number of Scans: 8 to 16 scans are generally adequate for good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds should be used.

  • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended for good resolution.

  • Processing: The Free Induction Decay (FID) should be Fourier transformed with an exponential line broadening factor of 0.3 Hz. The spectrum should be phased and baseline corrected. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: A spectral width of 200-220 ppm is appropriate for most organic molecules.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Processing: The FID should be Fourier transformed with an exponential line broadening factor of 1-2 Hz. The spectrum should be phased and baseline corrected. The chemical shifts should be referenced to the solvent signal (CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of this compound isomers using NMR spectroscopy.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Comparison Isomer1 1-Octanol Dissolve Dissolve in CDCl3 with TMS Isomer1->Dissolve Isomer2 2-Octanol Isomer2->Dissolve Isomer3 This compound Isomer3->Dissolve Isomer4 4-Octanol Isomer4->Dissolve H1_NMR 1H NMR Spectroscopy Dissolve->H1_NMR C13_NMR 13C NMR Spectroscopy Dissolve->C13_NMR Process Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Reference Chemical Shift Referencing (TMS / Solvent) Process->Reference Assign Signal Assignment Reference->Assign Compare Comparative Analysis (Chemical Shifts, Multiplicity) Assign->Compare Report Final Report Compare->Report

Caption: Workflow for Comparative NMR Analysis of Octanol Isomers.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Octanol in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 3-octanol, a key volatile organic compound contributing to the aroma profile of various foods and beverages, is crucial for quality control and product development. This guide provides a comparative overview of validated analytical methodologies for the determination of this compound in food matrices, with a focus on Gas Chromatography (GC)-based techniques. The information presented is intended for researchers, scientists, and professionals in the food and beverage industry.

Comparison of Analytical Methods

Gas Chromatography is the cornerstone for analyzing volatile compounds like this compound in complex food samples.[1] The choice of sample preparation, injection, and detection methods significantly impacts the performance of the analysis. The two primary methods discussed here are Direct Liquid Injection Gas Chromatography with Flame Ionization Detection (DLI-GC-FID) and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Direct Liquid Injection (DLI) with GC-FID is a robust and widely used technique for samples with relatively high concentrations of volatile compounds, such as alcoholic beverages.[2][3][4] It offers good precision and a wide linear range.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace.[5][6] This method is particularly advantageous for complex food matrices and for detecting trace levels of analytes.[5] When coupled with Mass Spectrometry (MS), it provides high sensitivity and selectivity.[7]

The following table summarizes the performance characteristics of these two methods. Data for this compound is supplemented with data for similar volatile compounds where specific this compound data was not available in the reviewed literature.

Parameter DLI-GC-FID HS-SPME-GC-MS References
Linearity (R²) ≥0.9990.992 - 0.999[8][9]
Limit of Detection (LOD) ~10 µg/mL0.03 - 1.13 mg/kg[8][10]
Limit of Quantification (LOQ) ~30 µg/mL0.09 - 3.41 mg/kg[8][9]
Recovery (%) 95 - 105%91 - 100.3%[9][11]
Precision (RSD %) < 5%< 15%[9]
Sample Matrix Alcoholic Beverages, LiquidsSolid and Liquid Foods[2][8]
Selectivity ModerateHigh[1][12]
Sensitivity GoodExcellent[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the DLI-GC-FID and HS-SPME-GC-MS methods.

1. Direct Liquid Injection Gas Chromatography with Flame Ionization Detection (DLI-GC-FID) for Alcoholic Beverages

This method is suitable for the direct analysis of volatile compounds in distilled spirits and other alcoholic beverages.[3][4]

  • Sample Preparation:

    • Prepare calibration standards of this compound in a 40% ethanol-water solution (v/v).[2]

    • Spike liquor samples and calibration standards with an internal standard (e.g., 3-pentanol) to a final concentration of 300 ppm.[2]

    • Transfer the prepared samples and standards into 2 mL GC vials.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8860 GC or similar.[10]

    • Injector: Split/Splitless inlet.

    • Column: DB-FATWAX Ultra Inert column (30 m x 0.25 mm, 0.25 µm) or equivalent.[10]

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Detector: Flame Ionization Detector (FID) at 250°C.

2. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for General Food Samples

This method is ideal for the analysis of volatile compounds in a variety of food matrices, including dry-cured ham and fruit products.[8]

  • Sample Preparation:

    • Weigh 2 g of homogenized food sample into a 20 mL headspace vial.

    • Add a saturated NaCl solution to enhance the release of volatile compounds.

    • Add an internal standard (e.g., 2-nonanol).[11]

    • Seal the vial immediately.

  • HS-SPME Parameters:

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[6][8]

    • Equilibration Temperature: 60°C.[8]

    • Equilibration Time: 20 min.[8]

    • Extraction Time: 30 min.

    • Desorption Temperature: 250°C.[8]

    • Desorption Time: 5 min in the GC inlet.[8]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Thermo Fisher Scientific TRACE 1310 GC or similar.

    • Mass Spectrometer: ISQ QD single quadrupole MS or similar.

    • Column: TG-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: 40°C (hold 3 min), ramp to 250°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 35-400.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for both analytical methods.

DLI_GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis A Prepare Standards B Spike Sample & Standards with Internal Standard A->B C Transfer to GC Vial B->C D Inject Sample C->D E GC Separation D->E F FID Detection E->F G Results F->G Data Acquisition & Analysis HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis A Homogenize Sample B Weigh into Vial A->B C Add Salt & Internal Standard B->C D Seal Vial C->D E Equilibrate Headspace D->E F Expose SPME Fiber (Extraction) E->F G Desorb Fiber in GC Inlet F->G H GC Separation G->H I MS Detection H->I J Results I->J Data Acquisition & Analysis

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the stereoisomers of 3-octanol reveals distinct biological activities, particularly in the context of insect chemical communication. While both (R)- and (S)-3-Octanol can elicit responses in olfactory systems, recent research indicates that their efficacy can differ significantly at the receptor level, highlighting the nuanced role of chirality in molecular recognition and signaling.

The biological activity of chiral molecules can vary dramatically between enantiomers, a phenomenon of critical importance in drug development and chemical ecology. This guide provides a comparative analysis of the biological activity of (R)- and (S)-3-octanol, focusing on their differential interactions with olfactory receptors in insects.

Differential Receptor Activation

A key area where the biological activities of (R)- and (S)-3-octanol diverge is in their interaction with specific olfactory receptors (ORs) in insects. Studies on the southern house mosquito, Culex quinquefasciatus, have provided direct evidence of this enantiomer-specific recognition. Two distinct olfactory receptors in this species, CquiOR118b and CquiOR114b, exhibit different response profiles to the enantiomers of this compound.

The receptor CquiOR118b, located in the maxillary palps, demonstrates a preference for (S)-3-octanol, particularly at higher concentrations, although it also responds to the (R)-enantiomer. In contrast, the antennal receptor CquiOR114b shows a nearly equal response to both (R)- and (S)-3-octanol.[1] This differential activation at the receptor level suggests that insects can distinguish between the two enantiomers, which could lead to different behavioral outcomes.

For the related compound, 3-methyl-4-octanol, the difference in activity between enantiomers is even more pronounced, with the (S)-isomer being reported as significantly more active as an insect pheromone.

While direct comparative data on the anesthetic potency of this compound enantiomers is limited, a study on a homologous series of secondary alcohols, including 2-octanol, found no significant difference in anesthetic effects between the (+) and (-) forms in tadpoles.

Quantitative Data Summary

The following table summarizes the known differential responses to (R)- and (S)-3-octanol at the olfactory receptor level in Culex quinquefasciatus.

ReceptorEnantiomerRelative ResponseNotes
CquiOR118b (S)-3-OctanolHigherPreferred at higher doses.
(R)-3-OctanolLowerStill elicits a response.
CquiOR114b (R)-3-OctanolEqualResponded almost indistinguishably.
(S)-3-OctanolEqualResponded almost indistinguishably.

Experimental Protocols

Olfactory Receptor Response Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This protocol describes a method to assess the activation of specific olfactory receptors by different odorant molecules, including the enantiomers of this compound.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from Xenopus laevis.
  • Treat with collagenase to defolliculate.
  • Inject oocytes with cRNAs encoding the olfactory receptor of interest (e.g., CquiOR118b or CquiOR114b) and a co-receptor (e.g., Orco).
  • Incubate the injected oocytes for 3-5 days at 18°C.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with saline solution.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, which serve as the voltage and current electrodes.
  • Clamp the oocyte membrane potential at -70 mV.
  • Prepare solutions of (R)- and (S)-3-octanol in the saline solution at various concentrations.

3. Data Acquisition and Analysis:

  • Apply the odorant solutions to the oocyte for a defined period.
  • Record the inward currents generated in response to the odorant application.
  • Measure the peak amplitude of the current as an indicator of receptor activation.
  • Compare the current amplitudes elicited by (R)- and (S)-3-octanol at different concentrations to determine enantiomer preference and dose-response relationships.

Signaling Pathways and Experimental Workflows

The differential activation of olfactory receptors by (R)- and (S)-3-octanol initiates a signaling cascade that ultimately leads to a behavioral response in the insect. Olfactory receptors in insects are typically G-protein coupled receptors (GPCRs).

General Olfactory Signaling Pathway

Olfactory_Signaling Odorant (R)- or (S)-3-Octanol OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein OR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel opens Neuron_Activation Neuron Activation Ion_Channel->Neuron_Activation leads to Behavioral_Response Behavioral Response Neuron_Activation->Behavioral_Response triggers

Caption: Generalized olfactory signal transduction cascade.

Experimental Workflow for Comparing Enantiomer Activity

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison R_Octanol (R)-3-Octanol EAG Electroantennography (EAG) R_Octanol->EAG Behavioral Behavioral Assays R_Octanol->Behavioral Receptor_Binding Receptor Binding/Activation Assays R_Octanol->Receptor_Binding S_Octanol (S)-3-Octanol S_Octanol->EAG S_Octanol->Behavioral S_Octanol->Receptor_Binding Data_Analysis Quantitative Comparison of Activity EAG->Data_Analysis Behavioral->Data_Analysis Receptor_Binding->Data_Analysis Conclusion Determination of Enantiomer-Specific Effects Data_Analysis->Conclusion

References

Distinguishing 3-Octanol from other C8 Alcohols by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the analysis of isomeric compounds, mass spectrometry stands as a powerful tool for differentiation based on unique fragmentation patterns. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of 3-octanol and its isomers, 1-octanol, 2-octanol, and 4-octanol. By examining the characteristic fragment ions, researchers can confidently identify this compound in complex mixtures.

Key Differentiating Fragments

The differentiation of C8 alcohol isomers by mass spectrometry is primarily based on the alpha-cleavage of the carbon-carbon bond adjacent to the hydroxyl group. This cleavage results in the formation of stable, oxygen-containing cations, the mass-to-charge ratio (m/z) of which is indicative of the original position of the hydroxyl group.

This compound is distinguished by a prominent fragment ion at m/z 59 . This ion is a result of alpha-cleavage, leading to the loss of a pentyl radical. Another significant, though less intense, fragment is observed at m/z 101 , corresponding to the loss of an ethyl radical.

In contrast, the other isomers exhibit different characteristic fragments:

  • 1-Octanol , being a primary alcohol, shows a base peak at m/z 56, with other significant peaks at m/z 43, 70, and 84. The characteristic alpha-cleavage ion for primary alcohols at m/z 31 is also present.

  • 2-Octanol is readily identified by its base peak at m/z 45 , resulting from the alpha-cleavage and loss of a hexyl radical.

  • 4-Octanol presents a characteristic fragment at m/z 73 due to the loss of a butyl radical from the alpha-cleavage.

Comparative Mass Spectra Data

The following table summarizes the key mass spectral data for the C8 alcohol isomers, highlighting the fragments crucial for distinguishing this compound. The data is compiled from the NIST Mass Spectrometry Data Center.

CompoundMolecular WeightBase Peak (m/z)Key Differentiating Fragment(s) (m/z) and Relative IntensityOther Significant Fragments (m/z)
1-Octanol1305631 (~25%)41, 42, 43, 55, 69, 70, 83, 84
2-Octanol1304545 (100%)55, 83, 97, 115
This compound 130 59 59 (100%), 101 (~23%) 41, 55, 83
4-Octanol1307373 (100%)43, 55, 57, 87

Fragmentation Pathway of this compound

The characteristic fragmentation of this compound leading to the formation of the key ion at m/z 59 is illustrated below.

fragmentation Figure 1. Alpha-Cleavage of this compound M This compound (C8H18O) M+• = 130 Ion [CH3(CH2)4CH(OH)CH2CH3]+• M->Ion Electron Ionization Frag1 [CH3CH2CH(OH)]+ m/z = 59 (Base Peak) Ion->Frag1 α-cleavage Rad1 •CH2(CH2)3CH3 (Pentyl Radical) Ion->Rad1 Frag2 [CH3(CH2)4CH(OH)]+ m/z = 101 Ion->Frag2 α-cleavage Rad2 •CH2CH3 (Ethyl Radical) Ion->Rad2

Caption: Alpha-cleavage of the this compound molecular ion.

Experimental Protocol

The following is a general protocol for the analysis of C8 alcohols using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the alcohol sample in a suitable solvent (e.g., dichloromethane or methanol).

  • For quantitative analysis, prepare a series of calibration standards of known concentrations.

  • If necessary, an internal standard (e.g., a deuterated analog or a different alcohol with a distinct retention time and mass spectrum) can be added to the sample and calibration standards.

2. GC-MS System and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Identify the peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of each peak and compare it to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.

  • For isomeric differentiation, carefully analyze the relative abundances of the characteristic fragment ions as detailed in the comparison table.

Experimental Workflow

The logical flow of the analytical process is depicted in the following diagram.

workflow Figure 2. GC-MS Workflow for C8 Alcohol Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (1 mg/mL) prep2 Prepare Calibration Standards prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 analysis1 Inject Sample into GC-MS prep3->analysis1 analysis2 Separation on GC Column analysis1->analysis2 analysis3 Ionization and Fragmentation (EI) analysis2->analysis3 analysis4 Mass Analysis analysis3->analysis4 data1 Obtain Total Ion Chromatogram (TIC) analysis4->data1 data2 Extract Mass Spectrum for Each Peak data1->data2 data3 Compare with Spectral Libraries data2->data3 data4 Analyze Key Fragment Ions for Isomer Identification data3->data4

Caption: A generalized workflow for C8 alcohol isomer analysis.

A Comparative Guide to 3-Octanol Quantification: Cross-Validation of GC-MS, HPLC, and qNMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) like 3-octanol is paramount. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the determination of this compound concentration. The following sections detail the experimental protocols and present a comparative analysis of their performance characteristics to aid in method selection and cross-validation.

Comparative Performance of Analytical Techniques

The selection of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of volatile alcohols and similar compounds. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) < 0.01 µg/mL[1][2]0.13 - 0.33 mM (with derivatization for some alcohols)[3]~0.005 mg/g[4]
Limit of Quantification (LOQ) < 0.1 µg/mL[1][2]0.5 - 1.0 mM (with derivatization for some alcohols)[3]~0.09 mg/g[4]
Linearity (R²) > 0.99[2][5]> 0.995[3]> 0.99[2][4]
Precision (RSD) < 10%[5][6]< 5%[3]< 3%[7]
Accuracy (Recovery) 90-110%[1][5]98-109%[8]99.71%[4]
Sample Throughput Moderate to HighHighLow to Moderate
Selectivity High (with MS detection)Moderate (dependent on chromatography)High (structure-specific)
Matrix Effect Can be significant, may require extensive sample cleanup[1]Can be significant, may require sample cleanupMinimal[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the quantification of this compound using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, making it well-suited for the analysis of volatile compounds like this compound, especially in complex matrices.[9]

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For liquid samples, an organic solvent such as hexane or dichloromethane can be used to extract this compound. The organic layer is then concentrated before analysis.

  • Headspace-Solid Phase Microextraction (HS-SPME): This technique is ideal for volatile analytes in solid or liquid samples.[10] The sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace. A coated fiber is then exposed to the headspace to adsorb the analytes, which are subsequently desorbed in the GC inlet.[10] This method minimizes matrix effects.[11]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.[12]

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes. For example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[13]

Data Analysis:

Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

High-Performance Liquid Chromatography (HPLC)

While not the primary technique for highly volatile compounds, HPLC can be used for this compound quantification, often requiring derivatization to enhance detection by a UV detector.[8]

Sample Preparation:

  • Filtration: Samples should be filtered through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[14]

  • Dilution: The sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.[14]

  • Derivatization: To improve UV detection, this compound can be derivatized with a UV-active agent. For example, reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) produces a derivative with strong UV absorbance.[8]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for reversed-phase chromatography. The composition can be isocratic or a gradient.

  • Flow Rate: Typically 1 mL/min.

  • Detection Wavelength: The wavelength will depend on the chromophore introduced during derivatization. For an Fmoc derivative, detection can be performed at around 265 nm.[8]

Data Analysis:

Similar to GC-MS, quantification is achieved by creating a calibration curve using external or internal standards. The peak area of the this compound derivative is plotted against its concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for identical reference standards for the analyte.[7]

Sample Preparation:

  • Dissolution: A precisely weighed amount of the sample is dissolved in a known volume of a deuterated solvent (e.g., chloroform-d, methanol-d4).

  • Internal Standard: A known amount of an internal standard with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid) is added.[15]

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred for better signal dispersion and sensitivity.

  • Pulse Sequence: A simple one-pulse experiment is typically sufficient.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: An appropriate number of scans should be acquired to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[16]

Data Analysis:

The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known signal from the internal standard. The molar ratio is directly proportional to the ratio of the integrals, taking into account the number of protons giving rise to each signal.

Cross-Validation Workflow

Cross-validation is essential to ensure the accuracy and reliability of analytical data, especially when implementing a new method or comparing different techniques.[17] The following diagram illustrates a typical workflow for the cross-validation of this compound quantification methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification cluster_comparison Method Comparison Sample Homogenized Sample Prep_GCMS Extraction / SPME for GC-MS Sample->Prep_GCMS Prep_HPLC Filtration / Derivatization for HPLC Sample->Prep_HPLC Prep_qNMR Dissolution with Internal Standard for qNMR Sample->Prep_qNMR GCMS GC-MS Analysis Prep_GCMS->GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC qNMR qNMR Analysis Prep_qNMR->qNMR Data_GCMS Peak Integration & Calibration (GC-MS) GCMS->Data_GCMS Data_HPLC Peak Integration & Calibration (HPLC) HPLC->Data_HPLC Data_qNMR Signal Integration & Calculation (qNMR) qNMR->Data_qNMR Results_GCMS [this compound]GCMS Data_GCMS->Results_GCMS Results_HPLC [this compound]HPLC Data_HPLC->Results_HPLC Results_qNMR [this compound]qNMR Data_qNMR->Results_qNMR Comparison Statistical Analysis (e.g., t-test, Bland-Altman) Results_GCMS->Comparison Results_HPLC->Comparison Results_qNMR->Comparison Validation Method Validation Report Comparison->Validation

Cross-validation workflow for this compound quantification.

Conclusion

The choice of analytical technique for the quantification of this compound should be guided by the specific requirements of the study.

  • GC-MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level detection in complex matrices.[18]

  • qNMR serves as an excellent primary method for quantification, offering high precision and accuracy with minimal sample preparation, and is particularly useful for the certification of reference materials. However, it has lower sensitivity compared to chromatographic methods.[1][19]

Cross-validation of results obtained from two or more of these orthogonal techniques is highly recommended to ensure the accuracy and defensibility of the quantitative data. This comprehensive approach to method validation provides a high degree of confidence in the reported concentrations of this compound.

References

A Comparative Analysis of 3-Octanol and 1-octen-3-ol as Fungal Volatiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungal volatiles 3-octanol and 1-octen-3-ol, focusing on their antifungal properties and mechanisms of action. The information presented is compiled from various experimental studies to offer an objective overview for research and development purposes.

Introduction

This compound and 1-octen-3-ol are eight-carbon (C8) volatile organic compounds (VOCs) commonly produced by fungi.[1] They are known for their characteristic "mushroom-like" odors and have been identified as key signaling molecules in fungal development, spore germination, and inter-kingdom interactions.[2] While structurally similar, with 1-octen-3-ol being the unsaturated analogue of this compound, they exhibit notable differences in their biological activity, particularly in their potency as antifungal agents. Generally, 1-octen-3-ol is considered a more potent inhibitor of fungal growth and spore germination compared to this compound.[2]

Data Presentation: Antifungal Activity

The following tables summarize the quantitative data on the antifungal activity of 1-octen-3-ol and this compound against various fungal species. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Inhibitory Effects of 1-octen-3-ol on Fungal Growth and Spore Germination

Fungal SpeciesEffectConcentrationReference
Penicillium paneumInhibition of spore germination4 mM (resulted in 2% germination after 7h)[3]
Penicillium paneumDose-dependent inhibition of spore germination1, 2.5, 4.0, and 5.0 mM (resulting in 83%, 35%, 13%, and 1% germination after 10h, respectively)[3]
Aspergillus flavusMarked inhibition of spore germination≥ 10 mM[4]
Aspergillus nidulansReversible inhibition of spore germinationHigh concentrations[5]
Fusarium tricinctumComplete inhibition of fungal growth8.0 mg/mL[6]
Fusarium oxysporumComplete inhibition of fungal growth8.0 mg/mL[6]
Fusarium tricinctumComplete inhibition of spore germination2.0 mg/mL[6]
Fusarium oxysporumComplete inhibition of spore germination2.0 mg/mL[6]
Botrytis cinereaMinimum Inhibitory Concentration (MIC)0.094 - 0.284 mL/L (headspace)[3]

Table 2: Inhibitory Effects of this compound on Fungal Growth and Spore Germination

Fungal SpeciesEffectConcentrationReference
Botrytis cinereaDose-dependent inhibition of mycelial growthEffective concentrations observed in vitro[7]
Botrytis cinereaSuppression of conidial germinationEffective concentrations observed in vitro[7]
Aspergillus nidulansReversible inhibition of spore germination (less active than 1-octen-3-ol)High concentrations[5]

Experimental Protocols

Antifungal Susceptibility Testing using the Sealed Plate (Dual-Plate) Assay

This method is widely used to assess the antifungal activity of volatile compounds.

Principle: The test fungus is grown on an agar plate that is sealed together with another plate containing the volatile compound. The effect of the volatile on the fungal growth is observed and measured.

Protocol:

  • Fungal Inoculation: A mycelial plug (typically 5 mm in diameter) from an actively growing culture of the test fungus is placed at the center of a Petri dish containing a suitable growth medium (e.g., Potato Dextrose Agar - PDA).

  • Volatile Compound Application: In the lid of a separate Petri dish, a sterile filter paper disc is placed. A specific volume of the volatile compound (this compound or 1-octen-3-ol) is applied to the filter paper. For dose-response studies, different concentrations are used.

  • Assembly and Sealing: The Petri dish containing the fungal inoculum is inverted and placed over the lid containing the volatile compound. The two plates are then sealed together with Parafilm to create a closed environment.

  • Incubation: The sealed plates are incubated at an optimal temperature for the growth of the test fungus (e.g., 25-28°C).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals and compared to a control plate where no volatile compound was added. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where 'C' is the average diameter of the control colony and 'T' is the average diameter of the treated colony.

Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to identify and quantify the volatile compounds produced by fungi.

Principle: Volatile compounds in the headspace above a fungal culture are adsorbed onto a solid-phase microextraction (SPME) fiber and then desorbed into a gas chromatograph for separation and identification by a mass spectrometer.

Protocol:

  • Sample Preparation: Fungal cultures are grown in sealed vials containing a suitable liquid or solid medium.

  • Headspace Sampling: An SPME fiber is exposed to the headspace of the vial for a defined period to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are desorbed.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (e.g., HP-5MS). A typical oven temperature program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 250°C), and holds for a period to ensure all compounds are eluted.

    • Detection and Identification: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to a library of known compounds (e.g., NIST library) for identification.

Mandatory Visualization

Signaling Pathway of Oxylipins in Fungi

The following diagram illustrates the proposed signaling pathway for oxylipins, such as 1-octen-3-ol, in fungi, which involves a G-protein coupled receptor (GPCR) and the cyclic AMP (cAMP) second messenger system.[8][9][10]

Oxylipin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1_octen_3_ol 1-Octen-3-ol (Oxylipin) GPCR G-Protein Coupled Receptor (GPCR) 1_octen_3_ol->GPCR Binds G_protein G-Protein GPCR->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Development, Sporulation) Transcription_Factors->Gene_Expression Regulates

Caption: Oxylipin signaling pathway in fungi.

Experimental Workflow for Antifungal Volatile Testing

The following diagram outlines the general workflow for testing the antifungal activity of volatile compounds like this compound and 1-octen-3-ol.

Antifungal_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_identification Volatile Identification (Optional) Fungal_Culture Prepare Fungal Culture (e.g., on PDA plate) Sealed_Plate Assemble and Seal Dual-Plate Assay Fungal_Culture->Sealed_Plate HS_SPME Headspace SPME Fungal_Culture->HS_SPME For volatile profiling Volatile_Setup Prepare Volatile Compound (e.g., on filter paper in plate lid) Volatile_Setup->Sealed_Plate Incubation Incubate at Optimal Temperature Sealed_Plate->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation GC_MS GC-MS Analysis HS_SPME->GC_MS

Caption: Workflow for antifungal volatile testing.

Conclusion

Both this compound and 1-octen-3-ol are significant fungal volatiles with demonstrated antifungal properties. The available data consistently indicate that 1-octen-3-ol is the more potent of the two, exhibiting strong inhibitory effects on both mycelial growth and spore germination across a range of fungal species. Their mechanism of action is linked to the oxylipin signaling pathway, which involves G-protein coupled receptors and the cAMP second messenger system, ultimately leading to the regulation of genes involved in fungal development. Further research focusing on direct comparative studies and elucidation of the finer details of their signaling pathways will provide a more complete understanding of these important fungal metabolites.

References

Safety Operating Guide

Comprehensive Guide to Handling 3-Octanol: Personal Protective Equipment, Operational Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling of 3-Octanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Properties and Hazards of this compound

This compound is a colorless liquid with a characteristic mushroom and earthy aroma.[1] It is classified as a combustible liquid and can cause skin and serious eye irritation.[2][3] Inhalation may lead to respiratory irritation.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 589-98-0
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 174-176 °C
Flash Point 67 °C (152.6 °F)
Density 0.818 g/mL at 25 °C
Vapor Pressure ~1 mmHg at 20 °C
Solubility Insoluble in water; soluble in alcohol and ether.
Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-retardant lab coat must be worn to protect from splashes and potential fire hazards.

    • Closed-toe Shoes: Footwear that fully covers the feet is mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial to minimize risks.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Assemble PPE: Put on all required personal protective equipment.

  • Prepare Workspace: Clear the workspace of any unnecessary items and potential ignition sources. Ensure spill containment materials are readily available.

Handling and Use
  • Dispensing: Carefully dispense the required amount of this compound in the fume hood. Avoid generating mists or vapors.

  • Heating: If heating is required, use a water bath or heating mantle. Do not use an open flame.

  • Transfers: Use appropriate glassware and funnels for transferring the liquid to prevent spills.

Storage
  • Container: Store this compound in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Compatibility: Store away from strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Experimental Protocol: Quantitative Analysis of Volatile Compounds in Wine using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the quantification of volatile compounds in wine samples by headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents
  • Wine sample

  • This compound (as an internal standard)

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with caps and septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column

Procedure
  • Internal Standard Preparation: Prepare a stock solution of this compound in ethanol.

  • Sample Preparation:

    • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

    • Add a precise amount of the this compound internal standard solution to the vial.

    • Add sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Immediately cap the vial tightly.

  • Headspace Extraction (HS-SPME):

    • Place the vial in a heated agitator.

    • Expose the SPME fiber to the headspace of the sample under controlled temperature and time to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column.

    • Run the appropriate GC temperature program and MS acquisition method to separate and identify the compounds.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the target analytes and the this compound internal standard.

    • Calculate the concentration of each analyte based on its peak area relative to the peak area of the known concentration of the this compound internal standard.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste this compound: Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials such as gloves, paper towels, or pipette tips that have come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.

  • Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Dispense in Fume Hood prep4->handle1 handle2 Safe Heating handle1->handle2 handle3 Careful Transfers handle2->handle3 store1 Tightly Closed Container handle3->store1 disp1 Collect Waste this compound handle3->disp1 store2 Cool, Dry, Ventilated Area store1->store2 store3 Separate from Incompatibles store2->store3 disp2 Dispose Contaminated Materials disp1->disp2 disp3 Follow Regulations disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_extraction Headspace Extraction (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Analysis sp1 Pipette Wine Sample into Vial sp2 Add this compound (Internal Standard) sp1->sp2 sp3 Add NaCl sp2->sp3 sp4 Cap Vial sp3->sp4 ext1 Place Vial in Heated Agitator sp4->ext1 ext2 Expose SPME Fiber to Headspace ext1->ext2 an1 Desorb Analytes in GC Inlet ext2->an1 an2 Run GC-MS Method an1->an2 da1 Identify & Integrate Peaks an2->da1 da2 Calculate Analyte Concentrations da1->da2

Caption: Experimental workflow for volatile compound analysis using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.